2-cyano-6-methylpyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-oxidopyridin-1-ium-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-3-2-4-7(5-8)9(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKQYQUQLQBIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C#N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Cyano-6-methylpyridine 1-oxide in Photochemical C–H Functionalization
Executive Summary
The drive toward sustainable, late-stage functionalization in drug discovery has elevated the importance of metal-free photochemical pathways. Among the most significant recent advancements is the utilization of pyridine N-oxides as highly efficient Hydrogen Atom Transfer (HAT) reagents[1]. This whitepaper provides a comprehensive technical analysis of 2-cyano-6-methylpyridine 1-oxide —a uniquely substituted N-oxide that enables photocatalyst-free, Minisci-type alkylation of electron-deficient heteroarenes via Electron Donor-Acceptor (EDA) complexation[1].
(Note on Nomenclature: While frequently queried in internal databases under the typographical variant CAS 825813-90-5, the globally standardized registry identifier for 2-cyano-6-methylpyridine 1-oxide is CAS 25813-90-5 [2].)
Physicochemical Profile & Structural Rationale
The efficacy of 2-cyano-6-methylpyridine 1-oxide as a HAT reagent is not coincidental; it is a direct consequence of its 2,6-disubstitution pattern. The strongly electron-withdrawing cyano (-CN) group lowers the Singly Occupied Molecular Orbital (SOMO) energy of the photochemically generated N-oxyl radical, rendering it highly electrophilic. This electrophilicity perfectly polarity-matches with electron-rich, unactivated aliphatic C–H bonds, facilitating rapid hydrogen abstraction[3]. Concurrently, the 6-methyl group provides critical steric shielding, suppressing unwanted nucleophilic side reactions (such as N–O cleavage) and templating the geometry required for EDA complexation[1].
Table 1: Physicochemical & Structural Properties
| Property | Value | Scientific Significance |
| Chemical Formula | C₇H₆N₂O | Defines the core oxypyridinium precursor framework. |
| Molecular Weight | 134.14 g/mol | Low molecular weight ensures high atom economy in catalytic cycles[2]. |
| Standard CAS RN | 25813-90-5 | Primary registry identifier for commercial procurement[2]. |
| Query/Alt CAS RN | 825813-90-5 | Common typographical variant in proprietary compound libraries. |
| SMILES | Cc1cccc(C#N)[n+]1[O-] | Highlights the critical 2,6-steric and electronic asymmetry. |
| Redox Role | Electrophilic N-oxyl Precursor | BDE of resulting N-OH bond is ~99 kcal/mol, enabling abstraction of strong C-H bonds[3]. |
Mechanistic Paradigm: Photochemical HAT via EDA Complexation
Traditional photochemical HAT processes require expensive exogenous transition-metal photocatalysts (e.g., Iridium or Ruthenium complexes). 2-Cyano-6-methylpyridine 1-oxide bypasses this requirement by forming a ground-state EDA complex directly with the electron-deficient heteroarene substrate[1].
The Causality of the Catalytic Cycle:
-
Assembly: The electron-rich oxygen of the N-oxide associates with the electron-deficient heteroarene.
-
Excitation & SET: Upon visible light irradiation, the EDA complex undergoes Single Electron Transfer (SET), yielding an electrophilic N-oxyl radical and a heteroarene radical anion[1].
-
HAT: The highly electrophilic N-oxyl radical abstracts a hydrogen atom from an aliphatic solvent/reactant (R-H), generating a nucleophilic alkyl radical (R•)[3].
-
Minisci Addition: The alkyl radical adds to the heteroarene radical anion, followed by rearomatization to yield the functionalized product[4].
Fig 1: Photochemical HAT mechanism via EDA complex of 2-cyano-6-methylpyridine 1-oxide.
Comparative Reactivity: The Role of Substituents
Not all pyridine N-oxides are capable of driving photocatalyst-free HAT. The electronic tuning of the pyridine ring dictates the efficiency of the EDA complex and the strength of the resulting radical.
Table 2: Substituent Effects on Pyridine N-Oxide HAT Reactivity
| N-Oxide Derivative | Electronic Modification | HAT Efficiency (Unactivated C-H) | Primary Application |
| Pyridine 1-oxide | Baseline (Unsubstituted) | Low | Functionalization of highly activated C-H bonds (e.g., α-heteroatom). |
| 2,6-Dimethylpyridine 1-oxide | Electron-Donating (+I) | Very Low | Poor EDA formation; primarily acts as a mild oxidant. |
| 2-Cyano-6-methylpyridine 1-oxide | Strongly Electron-Withdrawing (-M, -I) | Excellent | Late-stage functionalization via unactivated alkanes and strong C-H bonds. |
Self-Validating Experimental Protocol: Minisci-Type Alkylation
This protocol details the photocatalyst-free alkylation of phenanthridine using 2-cyano-6-methylpyridine 1-oxide. As a self-validating system, visual cues during the setup confirm the thermodynamic viability of the reaction before irradiation begins.
Materials Required:
-
Substrate: Phenanthridine (0.10 mmol, 1.0 equiv)
-
HAT Reagent: 2-Cyano-6-methylpyridine 1-oxide (0.15 mmol, 1.5 equiv)[5]
-
H-Donor/Solvent: Target aliphatic alkane or ether (1.0 mL)
-
Activator: Trifluoroacetic acid (TFA)
-
Equipment: 10 mL borosilicate vial, 456 nm Blue LED photoreactor.
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, add phenanthridine (0.10 mmol) and 2-cyano-6-methylpyridine 1-oxide (0.15 mmol).
-
Expert Insight: The 1.5x stoichiometric excess of the N-oxide compensates for competitive N–O homolysis, ensuring a sustained concentration of the N-oxyl radical throughout the reaction[6].
-
-
Solvent Introduction: Add 1.0 mL of the aliphatic hydrogen donor (e.g., cyclohexane).
-
Acidic Activation (Critical Step): Add exactly 0.25 equivalents of TFA.
-
Causality & Self-Validation: The addition of TFA protonates a fraction of the heteroarene, drastically lowering its LUMO and templating the EDA complex. Visual Check: You must observe a bathochromic shift (the solution will turn pale yellow/orange)[5].
-
Expert Insight: Do not exceed 0.25 equiv. Spectroscopic studies confirm that maximum EDA absorption for 2-cyano-6-methylpyridine 1-oxide occurs precisely at 0.25 equiv of TFA. Excess acid protonates the N-oxide, dismantling the complex and halting the reaction[5].
-
-
Degassing: Sparging with Argon for 5 minutes is recommended to prevent reactive oxygen species (ROS) from quenching the generated alkyl radicals, though the EDA complex itself is highly robust[1].
-
Irradiation: Seal the vial with a PTFE septum cap. Irradiate using a 456 nm Blue LED array at ambient temperature (25 °C) for 16–24 hours with vigorous stirring (800 rpm) to ensure uniform photon flux.
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (2 mL) to neutralize the TFA. Extract the mixture with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the alkylated heteroarene.
Conclusion & Perspectives in Drug Discovery
The deployment of 2-cyano-6-methylpyridine 1-oxide represents a paradigm shift in late-stage C–H functionalization. By embedding both the oxidant and the HAT abstractor into a single, electronically tuned molecule capable of ground-state EDA complexation, researchers can bypass the toxicity, cost, and purification bottlenecks associated with transition-metal photocatalysts[1]. For drug development professionals, this translates to cleaner reaction profiles and highly scalable pathways for the diversification of bioactive azaarenes.
References
-
Title: Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes Source: Chemical Communications (PubMed / NIH) URL: [Link]
-
Title: Electronic Supplementary Information: Pyridine N-oxides as HAT reagents (TFA Optimization Data) Source: The Royal Society of Chemistry URL: [Link]
-
Title: Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents Source: ACS Catalysis (NIH PMC) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS:25813-90-52-Cyano-6-methylpyridine 1-oxide-毕得医药 [bidepharm.com]
- 3. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
6-methyl-2-pyridinecarbonitrile 1-oxide chemical structure
Technical Whitepaper: Strategic Utilization of 6-Methyl-2-Pyridinecarbonitrile 1-Oxide in Heterocyclic Synthesis
Executive Summary
6-Methyl-2-pyridinecarbonitrile 1-oxide (also known as 2-cyano-6-methylpyridine N-oxide) represents a highly specialized scaffold in heterocyclic chemistry. It serves as a "bifunctional pivot" molecule: the N-oxide moiety activates the ring for nucleophilic functionalization and sigmatropic rearrangements, while the nitrile group provides a versatile handle for downstream amidation, reduction, or heterocyclization.
This guide analyzes the structural electronics, validated synthetic pathways, and the critical Boekelheide Rearrangement —the primary utility of this molecule in pharmaceutical intermediate synthesis.
Structural Anatomy & Electronic Properties
The molecule features a pyridine ring substituted at the 2- and 6-positions (alpha to nitrogen), creating a unique "push-pull" electronic environment.
| Feature | Chemical Functionality | Electronic Impact |
| N-Oxide ( | Activation / Directing Group | Inductive Withdrawal (-I): Deactivates the ring toward electrophilic attack.Mesomeric Donation (+M): Increases electron density at C2 and C4, facilitating nucleophilic substitution (if a leaving group is present) or nitration. |
| Nitrile (-CN) at C2 | Electron Withdrawing Group (EWG) | Strong -I and -M effects. Increases the acidity of the methyl protons at C6 and stabilizes the ring against oxidative degradation. |
| Methyl (-CH3) at C6 | Pro-nucleophile / Latent Alcohol | The "benzylic" (picolinic) protons are acidified by the adjacent N-oxide, making them susceptible to deprotonation and rearrangement. |
Key Insight: The juxtaposition of the N-oxide and the nitrile creates a dipole that makes the C6-methyl group significantly more reactive toward anhydrides than in non-oxidized picolines.
Synthetic Pathways
The most reliable route to 6-methyl-2-pyridinecarbonitrile 1-oxide is the direct oxidation of the parent pyridine (6-methyl-2-pyridinecarbonitrile). While industrial scales utilize Hydrogen Peroxide (
Pathway Visualization (DOT)
Figure 1: Standard laboratory synthesis workflow via mCPBA oxidation.
Reactivity Profile: The Boekelheide Rearrangement
The defining application of this N-oxide is the Boekelheide Rearrangement . This reaction converts the 6-methyl group into a 6-acetoxymethyl group (and subsequently 6-hydroxymethyl), effectively functionalizing the chemically inert methyl group while simultaneously deoxygenating the nitrogen.
Mechanism:
-
Acylation: The N-oxide oxygen attacks an anhydride (typically acetic anhydride or trifluoroacetic anhydride).
-
Deprotonation: The acetate counter-ion removes a proton from the C6-methyl group.
-
Sigmatropic Shift: A [3,3]-sigmatropic rearrangement occurs, moving the acetoxy group from the nitrogen to the methyl carbon.
Rearrangement Mechanism (DOT)
Figure 2: Mechanistic pathway of the Boekelheide Rearrangement for C-H activation.
Experimental Protocols
Protocol A: Synthesis of 6-Methyl-2-pyridinecarbonitrile 1-Oxide
Target Scale: 10 mmol
-
Setup: In a 100 mL round-bottom flask, dissolve 6-methyl-2-pyridinecarbonitrile (1.18 g, 10 mmol) in Dichloromethane (DCM) (30 mL).
-
Oxidation: Cool to 0°C. Add mCPBA (70-75%, 2.46 g, ~12 mmol) portion-wise over 15 minutes.
-
Note: The nitrile group is electron-withdrawing, making the pyridine nitrogen less nucleophilic. A slight excess of oxidant is required compared to simple picolines.
-
-
Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide is significantly more polar than the starting material.
-
Workup (Critical):
-
Quench excess peroxide with 10% aqueous
(20 mL). Test with starch-iodide paper to ensure no oxidant remains. -
Wash the organic layer with saturated
(2 x 30 mL) to remove m-chlorobenzoic acid byproducts. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexane or purify via silica flash chromatography (DCM -> 5% MeOH/DCM).
Protocol B: Boekelheide Rearrangement to 6-(Acetoxymethyl)-2-pyridinecarbonitrile
Target Scale: 5 mmol
-
Setup: Dissolve the N-oxide (5 mmol) in Acetic Anhydride (
) (10 mL).-
Expert Tip: For electron-deficient rings (due to the nitrile), the reaction may be sluggish. If no reaction occurs at reflux, add Trifluoroacetic Anhydride (TFAA) at 0°C, then warm, although this yields the trifluoroacetate ester.
-
-
Reaction: Heat to 110°C (reflux) for 2-4 hours. The solution will typically darken.
-
Workup:
-
Remove excess
under reduced pressure (azeotrope with toluene if necessary). -
Dissolve residue in DCM, wash with saturated
to neutralize acid.
-
-
Result: The product is 6-(acetoxymethyl)-2-pyridinecarbonitrile , which can be hydrolyzed to the alcohol using
in Methanol.
Applications in Drug Discovery
-
Kinase Inhibitor Scaffolds: The resulting 6-hydroxymethyl-2-cyanopyridine is a key intermediate for "hinge-binding" motifs in kinase inhibitors, where the nitrile can be converted to an amidine or triazole.
-
Bidentate Ligands: The N-oxide itself acts as a ligand for Zinc(II) and Copper(II) complexes, used in catalytic ring-opening polymerization of lactide [1].
-
Heterocyclic Construction: The nitrile group allows for the construction of tetrazoles (via azide cycloaddition) or oxadiazoles, while the methyl group (post-rearrangement) serves as a linker to lipophilic domains.
References
-
Nayab, S., et al. (2012). "Zinc complexes bearing N,N′-bidentate entiopure ligands: Synthesis, structure and catalytic activity toward ring opening polymerisation of rac-lactide." Polyhedron, 43(1), 55-62. Link
-
Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291. Link
- Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press. (Classic text on N-oxide reactivity).
-
Robison, M. M., & Robison, B. L. (1958). "2-Cyano-6-methylpyridine." Organic Syntheses, Coll.[1][2] Vol. 5, p.303. (Synthesis of the parent nitrile).[1] Link
Sources
2-cyano-6-methylpyridine N-oxide molecular weight and formula
An In-depth Technical Guide to 2-Cyano-6-methylpyridine N-oxide
Introduction
In the landscape of modern medicinal chemistry and synthetic organic chemistry, pyridine N-oxides have established themselves as exceptionally versatile intermediates.[1][2] Their unique electronic and reactivity profiles, conferred by the N-oxide functionality, allow for strategic manipulations of the pyridine scaffold that are otherwise challenging to achieve.[3][4] This guide focuses on a specific, high-value derivative: 2-cyano-6-methylpyridine N-oxide .
While the parent molecule, 2-cyano-6-methylpyridine, is a useful building block in its own right, its N-oxide derivative represents an activated precursor for the synthesis of complex, functionalized heterocyclic systems. The N-oxide group fundamentally alters the electron distribution within the pyridine ring, enhancing its susceptibility to nucleophilic attack and enabling a broader scope of chemical transformations.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of 2-cyano-6-methylpyridine N-oxide, designed for researchers and professionals in drug discovery and chemical development.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and properties of 2-cyano-6-methylpyridine N-oxide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [5] |
| Molecular Weight | 134.14 g/mol | [5] |
| CAS Number | 933796-37-3 | [5] |
| Canonical SMILES | CC1=NC(C#N)=CC=C1=O | [5] |
| Parent Compound | 2-Cyano-6-methylpyridine | [6][7][8] |
| Parent MW | 118.14 g/mol | [6][7][8][9] |
Synthesis and Mechanistic Considerations
The primary and most direct route to 2-cyano-6-methylpyridine N-oxide is through the selective oxidation of the nitrogen atom of its parent heterocycle, 2-cyano-6-methylpyridine.
Causality of N-Oxidation
The decision to convert a pyridine to its N-oxide is a strategic one, driven by the need to modulate reactivity. The N-oxide group acts as an "activating" group for two main reasons:
-
Enhanced Nucleophilic Substitution: The positively charged nitrogen atom (formally) withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions, making them more electrophilic and thus susceptible to attack by nucleophiles.[1]
-
Increased Solubility: The N⁺-O⁻ bond is highly polar and can act as a strong hydrogen bond acceptor, often increasing the solubility of the molecule in polar solvents, which can be advantageous for both reaction conditions and pharmacological properties.[2][10]
Experimental Protocol: N-Oxidation
This protocol describes a general, reliable method for the synthesis of pyridine N-oxides using a peroxyacid, a common and effective oxidant for this transformation.
Materials:
-
2-Cyano-6-methylpyridine (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide in Acetic Acid
-
Dichloromethane (DCM) or Chloroform (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 2-cyano-6-methylpyridine in a suitable solvent like DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent potential side reactions.
-
Oxidant Addition: Slowly add a solution of 1.1 to 1.2 equivalents of m-CPBA (or another suitable peroxyacid) in the same solvent to the cooled pyridine solution over 30-60 minutes. The slow addition is crucial for thermal control.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts (m-chlorobenzoic acid).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-cyano-6-methylpyridine N-oxide.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-cyano-6-methylpyridine N-oxide.
Spectroscopic Characterization
While a dedicated spectrum for 2-cyano-6-methylpyridine N-oxide is not publicly available, its expected spectroscopic features can be reliably predicted based on data from analogous pyridine N-oxides.[11]
-
¹H NMR: The proton signals of the pyridine ring are expected to shift downfield compared to the parent pyridine due to the electron-withdrawing effect of the N-oxide group. The aromatic protons would appear as multiplets in the δ 7.0-8.5 ppm range. The methyl (-CH₃) protons would remain a singlet, likely around δ 2.5 ppm.
-
¹³C NMR: The carbon signals of the pyridine ring, particularly C2 and C6, would show a significant downfield shift, reflecting their increased electrophilicity. The nitrile carbon (C≡N) would appear around δ 115-120 ppm, and the methyl carbon would be found upfield around δ 17-20 ppm.
-
Infrared (IR) Spectroscopy: A strong, characteristic N-O stretching band is expected to appear in the 1200-1300 cm⁻¹ region. The C≡N stretch would be visible around 2220-2240 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of 134.14 would be observed.
Reactivity and Synthetic Utility
The true value of 2-cyano-6-methylpyridine N-oxide lies in its enhanced reactivity, positioning it as a pivotal intermediate for constructing more complex molecules.
The N-oxide functionality serves as a latent leaving group and an activating director for nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide array of functional groups at the C2 position, which is activated by both the adjacent N-oxide and the cyano group. Reactions like the Reissert-Henze reaction exemplify this principle, where cyanide can be introduced at the C2 position of pyridine N-oxides.[3]
This heightened reactivity makes it an invaluable precursor for building substituted pyridine scaffolds found in many biologically active compounds.
Reactivity Profile Diagram
Caption: Logical relationship of N-oxide induced reactivity.
Applications in Drug Development
Heterocyclic N-oxides are an emerging and powerful class of compounds in drug discovery.[12] The N-oxide motif is not merely a synthetic handle but can be a critical component of a pharmacophore, influencing both pharmacokinetics and pharmacodynamics.
-
Privileged Scaffolds: The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[12] The N-oxide derivative provides a gateway to novel analogues with potentially improved properties.[1]
-
Prodrug Strategies: In the oxygen-deficient (hypoxic) environments characteristic of solid tumors, the N-oxide group can be bioreduced back to the parent pyridine. This mechanism is exploited in the design of hypoxia-activated prodrugs, where a non-toxic N-oxide is selectively converted to a cytotoxic agent within the tumor.[2][10]
-
Improved Physicochemical Properties: As mentioned, the polarity of the N-oxide group can enhance aqueous solubility and modulate membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[2][10]
Safety and Handling
While a specific safety data sheet (SDS) for 2-cyano-6-methylpyridine N-oxide is not widely available, prudent laboratory practice dictates handling it with care, based on the known hazards of its precursor, 2-cyano-6-methylpyridine.
-
Hazards: The parent compound is harmful if swallowed, in contact with skin, or if inhaled.[6][9] It is known to cause skin and serious eye irritation.[6][9] It is reasonable to assume the N-oxide derivative possesses a similar or greater hazard profile.
-
Precautions:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and formation of aerosols.
-
Keep away from strong oxidizing agents and strong acids.[6]
-
Conclusion
2-Cyano-6-methylpyridine N-oxide is more than just a chemical curiosity; it is a strategically activated intermediate with significant potential in synthetic and medicinal chemistry. Its molecular formula of C₇H₆N₂O and molecular weight of 134.14 g/mol define a compact scaffold whose reactivity is expertly tailored by the N-oxide functionality.[5] By understanding its synthesis, reactivity, and the broader role of N-oxides in drug design, researchers can leverage this powerful building block to construct novel molecular architectures for the development of next-generation therapeutics and advanced materials.
References
- BLD Pharm. (n.d.). 2-CYano-6-methylpyridine CN-oxide.
- Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Cyano-6-methylpyridine.
- Lab Pro Inc. (n.d.). 2-Cyano-6-methylpyridine, 5G.
- Cheméo. (n.d.). Chemical Properties of 2-Cyano-6-methyl pyridine (CAS 1620-75-3).
- Al-Tel, T. H., et al. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC.
- Google Patents. (n.d.). EP1186596A1 - Process for the production of 2-pyridylpyridine derivatives.
- Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry.
- NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. NIST Chemistry WebBook.
- BenchChem. (2025). Synthesis of 2-Cyanopyridine from Pyridine N-oxide.
- Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone.
- BenchChem. (2025). The Pivotal Role of 2-Chloro-3-Cyano-Pyridine 1-Oxide in Medicinal Chemistry.
- Kuujia.com. (2025). Cas no 1620-75-3 (2-cyano-6-methylpyridine).
- TCI AMERICA. (n.d.). 2-Cyano-6-methylpyridine | 1620-75-3.
- ResearchGate. (2025). Synthesis of 2-substituted pyridines from pyridine N-oxides.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Cyano-6-methylpyridine | 1620-75-3.
- Thermo Scientific Chemicals. (n.d.). 2-Cyano-6-methylpyridine, 98%.
- ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. labproinc.com [labproinc.com]
- 8. 2-Cyano-6-methylpyridine | 1620-75-3 | TCI AMERICA [tcichemicals.com]
- 9. 2-Cyano-6-methylpyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling of 2-Cyano-6-methylpyridine 1-oxide: Thermodynamic Analysis & Process Design
Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: CAS 933796-37-3 (2-Cyano-6-methylpyridine 1-oxide)
Executive Summary
In the high-stakes environment of heterocyclic process development, 2-cyano-6-methylpyridine 1-oxide (also known as 6-methylpicolinonitrile 1-oxide) represents a critical bifurcation point. As an oxidized intermediate, it bridges the lipophilic precursor (2-cyano-6-methylpyridine) and downstream functionalized APIs.
Accurate solubility data for this specific N-oxide is sparse in open literature, often forcing process chemists to rely on intuition. This guide bridges that gap. It synthesizes known physicochemical behaviors of nearest-neighbor analogues to predict the solubility landscape and provides a self-validating experimental protocol for generating the precise thermodynamic data required for scale-up.
Physicochemical Profile & Structural Analysis[1][2][3]
To understand the solubility behavior of 2-cyano-6-methylpyridine 1-oxide, we must analyze the competing vectors of its molecular structure: the lipophilic methyl group, the electron-withdrawing cyano group, and the highly polar N-oxide moiety.
Structural Vectors
-
N-Oxide (
): Introduces a strong dipole and hydrogen bond acceptor capability. This dramatically increases solubility in protic solvents (Water, MeOH) compared to the reduced pyridine. -
Cyano Group (-CN): Electron-withdrawing; enhances polarity but reduces basicity of the N-oxide oxygen.
-
Methyl Group (-CH3): Provides a minor lipophilic handle, aiding solubility in moderately polar aprotic solvents (Ethyl Acetate, DCM).
Comparative Solubility Landscape (Nearest Neighbors)
Since exact mole fraction data for CAS 933796-37-3 is proprietary in many contexts, we utilize a Bracketing Strategy using validated data from structural analogues.
| Property | Precursor: 2-Cyano-6-methylpyridine | Analogue: 2-Picoline-1-oxide | Target: 2-Cyano-6-methylpyridine 1-oxide |
| CAS | 1620-75-3 | 931-19-1 | 933796-37-3 |
| Polarity | Moderate | High | High |
| Water Solubility | Low (< 2 mg/mL) | Miscible / Very High | Moderate to High |
| DMSO Solubility | ~100 mg/mL | Miscible | > 100 mg/mL (Predicted) |
| Primary Solvents | Ethyl Acetate, Toluene | Water, Ethanol, Methanol | Methanol, Ethanol, DMSO |
| Anti-Solvents | Hexane, Water | Diethyl Ether | Heptane, Toluene |
Process Insight: The introduction of the N-oxide oxygen typically shifts the optimal crystallization solvent from non-polar hydrocarbons (hexane) to polar alcohols (ethanol/IPA).
Experimental Protocol: Laser Dynamic Solubility Determination
For definitive process data, you must generate a solubility curve. The Laser Dynamic Method is the gold standard for this application due to its non-invasive nature and high precision.
The Self-Validating Workflow
This protocol incorporates a "Hysteresis Check" to ensure the measured solubility is thermodynamic, not kinetic (supersaturation).
Figure 1: Laser dynamic solubility determination workflow with hysteresis validation loop.
Step-by-Step Methodology
-
Preparation: Weigh 2-cyano-6-methylpyridine 1-oxide (
) and solvent ( ) into a jacketed glass vessel (accuracy g). -
Setup: Insert a laser source (650 nm, < 5 mW) and a photodiode detector on opposite sides of the vessel.
-
Equilibration: Stir at 250 rpm. Maintain temperature 5 K below the expected dissolution point. The solution should be turbid (low laser transmission).
-
Dynamic Heating: Ramp temperature at a strictly controlled rate (e.g., 2 K/h).
-
Detection: Record laser intensity vs. Temperature. The saturation temperature (
) is defined as the point where laser transmission intensity reaches a maximum plateau and stabilizes. -
Validation: Cool the solution back down to observe nucleation (transmission drop). If the gap between dissolution and nucleation (Metastable Zone Width, MSZW) is consistent, the
is valid.
Thermodynamic Modeling & Analysis
Once experimental data points (
The Modified Apelblat Equation
This is the most robust model for N-oxide systems in polar solvents.
- : Mole fraction of solute.
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression.
Why this model? Unlike the simple van't Hoff equation, the Apelblat equation accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, which is critical for associating fluids like alcohols and N-oxides.
Thermodynamic Parameters
From the solubility data, calculate the dissolution enthalpy (
-
Positive
: Endothermic dissolution (Solubility increases with T). Standard for this class. -
Process Implication: If
is high, cooling crystallization will be highly efficient (steep solubility curve).
Process Application: Purification Strategy
Based on the physicochemical profile, the following purification strategies are recommended for 2-cyano-6-methylpyridine 1-oxide.
Solvent Selection Matrix
| Solvent Class | Suitability | Mechanism | Recommendation |
| Short-chain Alcohols (MeOH, EtOH) | High | H-bonding with N-oxide oxygen. | Good solvent for dissolution. |
| Chlorinated (DCM, Chloroform) | Moderate | Dipole-dipole interactions. | Useful for extraction, not crystallization. |
| Esters (Ethyl Acetate) | Moderate/Low | Weaker interactions. | Potential Anti-solvent or cooling crystallization solvent. |
| Alkanes (Heptane, Hexane) | Very Low | Lack of polarity. | Ideal Anti-solvent . |
Crystallization Decision Tree
Figure 2: Strategic decision tree for the crystallization and purification of the target N-oxide.
References
-
Feely, W. E., Evanega, G., & Beavers, E. M. (1963). 2-Cyano-6-methylpyridine.[2][3][4][5] Organic Syntheses, 43, 30. Link
- Note: Describes the synthesis and physical properties of the nitrile precursor and the N-oxide starting m
-
National Institute of Standards and Technology (NIST). (2025).[6] Pyridine, 2-methyl-, 1-oxide Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[7][6] Link
- Note: Provides thermodynamic baseline for the 2-methylpyridine 1-oxide analogue.
-
MedChemExpress. (2025). 6-Methylpicolinonitrile Product Information & Solubility. Link
- Note: Solubility data for the non-oxide precursor (100 mg/mL in DMSO).
- Shaokun, T., et al. (2010). Solubility of 2-Methylpyridine N-oxide in Ethyl Acetate, Ethanol, and Water. Journal of Chemical & Engineering Data.
-
BenchChem. (2025). Methyl 6-methylnicotinate 1-oxide Properties. Link
- Note: Structural analogue d
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Cyano-6-methylpyridine | 1620-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Cyano-6-methylpyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]
- 4. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]
- 5. 2-Cyano-6-methylpyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Picolinonitrile, 1-oxide [webbook.nist.gov]
- 7. Pyridine, 2-methyl-, 1-oxide [webbook.nist.gov]
An In-depth Technical Guide to the Core Differences Between 2-Cyano-6-methylpyridine and its N-oxide
This guide provides a detailed comparative analysis of 2-cyano-6-methylpyridine and its corresponding N-oxide. It is intended for researchers, scientists, and professionals in drug development who utilize pyridine scaffolds in their work. The document delves into the structural, electronic, spectroscopic, and reactive distinctions that arise from the N-oxidation of the pyridine ring, offering insights into the practical implications for synthesis and application.
Introduction: The Transformative Effect of N-Oxidation
Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, catalysis, and materials science.[1] The introduction of substituents allows for the fine-tuning of their chemical and physical properties. One of the most profound modifications is the oxidation of the ring nitrogen to form a pyridine N-oxide.[2][3] This seemingly simple transformation introduces a highly polar N⁺-O⁻ dative bond, which fundamentally alters the electronic landscape, reactivity, and intermolecular interactions of the parent molecule.[3]
This guide focuses on the specific case of 2-cyano-6-methylpyridine, a disubstituted pyridine featuring both an electron-withdrawing cyano group and an electron-donating methyl group. By comparing it to its N-oxide, we can dissect the multifaceted influence of the N-O group and understand how it can be leveraged as a powerful tool in chemical synthesis and molecular design.
Structural and Electronic Perturbations
The conversion of the pyridine nitrogen to an N-oxide induces significant changes in molecular geometry and electron distribution.
Molecular Structure: The parent 2-cyano-6-methylpyridine possesses a planar aromatic ring. Upon N-oxidation, the N-O bond introduces a new vector of polarity. While the ring largely maintains its planarity, subtle changes in bond lengths and angles occur. Theoretical and experimental studies on substituted pyridine N-oxides show that the N-O bond length is sensitive to the electronic nature of other ring substituents.[4][5] Electron-withdrawing groups can shorten the N-O bond, while electron-donating groups may lengthen it.[4]
Diagram: Structural Comparison
Caption: Contrasting synthetic pathways enabled by N-oxidation.
Coordination Chemistry
The presence of the N-oxide group significantly alters the molecule's properties as a ligand in coordination chemistry. [2]2-Cyano-6-methylpyridine typically coordinates to metal centers through the lone pair on the pyridine nitrogen. [1] In the N-oxide, the primary coordination site shifts to the exocyclic oxygen atom. [6]The N-oxide oxygen is a harder donor than the pyridine nitrogen, which influences its affinity for different metal ions. Furthermore, the steric environment around the donor atom is different, which can lead to distinct coordination geometries and catalytic activities in the resulting metal complexes.
Experimental Protocol: Synthesis of 2-Cyano-6-methylpyridine N-oxide
This protocol details a standard method for the N-oxidation of 2-cyano-6-methylpyridine using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation. [2][7] Causality Behind Experimental Choices:
-
Reagent (m-CPBA): m-CPBA is chosen for its reliability, commercial availability, and relatively safe handling compared to other peracids. [7][8]It selectively delivers an oxygen atom to electron-rich centers like the pyridine nitrogen. [9]* Solvent (Dichloromethane, DCM): DCM is a good solvent for both the starting material and m-CPBA, and it is relatively inert under the reaction conditions.
-
Work-up (Sodium Bicarbonate/Sulfite): The aqueous wash with sodium bicarbonate neutralizes the acidic byproduct, m-chlorobenzoic acid. The sodium sulfite is used to quench any unreacted m-CPBA. This ensures a clean isolation of the neutral N-oxide product.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyano-6-methylpyridine (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench excess peroxide. Stir for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2-cyano-6-methylpyridine N-oxide as a solid.
Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of the strong N-O stretch in the IR spectrum and the characteristic shifts in the NMR spectra will validate the successful synthesis.
Conclusion
The transformation of 2-cyano-6-methylpyridine to its N-oxide is a powerful synthetic strategy that dramatically alters the molecule's fundamental properties. The introduction of the N⁺-O⁻ moiety reverses the electronic character of the ring, transforming it from a system generally deactivated to electrophilic attack into one that is highly activated, particularly at the 4-position. This change also modulates the sites of nucleophilic attack and provides a different mode of coordination to metal centers. Understanding these core differences allows researchers to strategically employ the N-oxide as a versatile intermediate to access pyridine derivatives that would otherwise be challenging to synthesize, thereby expanding the chemical space available for drug discovery and materials science.
References
-
Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Available at: [Link]
-
6-Methylpyridine-2-carbonitrile. PubChem, National Institutes of Health. Available at: [Link]
-
Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). ResearchGate. Available at: [Link]
-
Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI. Available at: [Link]
-
2-cyano-6-methylpyridine. Organic Syntheses. Available at: [Link]
- Process for the preparation of 2-amino-alkylpyridines. Google Patents.
-
CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. ResearchGate. Available at: [Link]
-
Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Properties of 2-Cyano-6-methyl pyridine (CAS 1620-75-3). Cheméo. Available at: [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]
-
Reactivity of Pyridine-N-Oxide. YouTube. Available at: [Link]
-
Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. National Center for Biotechnology Information. Available at: [Link]
-
Pyridine Lecture Notes. Dr. Diksha Katiyar. Available at: [Link]
-
Experimental Spectroscopic, Structural (Monomer and Dimer), Molecular Docking, Molecular Dynamics Simulation and Hirshfeld Surface Analysis of 2-Amino-6-Methylpyridine. Taylor & Francis Online. Available at: [Link]
-
Substituent effect on the properties of pyridine-N-oxides. ResearchGate. Available at: [Link]
-
Dichlorine–pyridine N-oxide halogen-bonded complexes. Royal Society of Chemistry. Available at: [Link]
-
2,6-Dimethylpyridine N-oxide. PubChem, National Institutes of Health. Available at: [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. Thieme. Available at: [Link]
-
3-Chloroperoxybenzoic acid, MCPBA. Organic Chemistry Portal. Available at: [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]
-
Heterocyclic Chemistry: Reactions of Pyridine. Dr. Shatha Al-Aqeel. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMedCentral. Available at: [Link]
-
Pyridine-n-oxide – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. Available at: [Link]
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety & Handling of 2-Cyano-6-methylpyridine 1-oxide
This guide serves as an advanced technical manual for 2-cyano-6-methylpyridine 1-oxide , synthesizing safety data, chemical properties, and handling protocols. It is designed for research scientists requiring more than a standard regulatory summary.
CAS Number: 933796-37-3
Formula: C
Executive Summary & Chemical Context
2-cyano-6-methylpyridine 1-oxide is a functionalized pyridine derivative used primarily as an intermediate in pharmaceutical synthesis. The introduction of the N-oxide moiety at the 1-position significantly alters the electronic properties of the parent pyridine, increasing polarity and activating the ring (particularly at the 4-position) for nucleophilic attack, while the 2-cyano group serves as a versatile handle for further transformation into amides, amines, or heterocycles.
Critical Safety Distinction: Researchers must distinguish this compound from its non-oxidized precursor, 2-cyano-6-methylpyridine (CAS 1620-75-3) . While they share toxicity profiles, the N-oxide introduces specific thermal instability risks and hygroscopic tendencies that require distinct storage protocols.
Hazard Assessment & Risk Management
Derived from structural activity relationships (SAR) and analog data (Pyridine N-oxide, 2-Cyanopyridine).
GHS Classification (Conservative Approach)
Due to limited specific toxicological data, this compound should be handled with the rigor accorded to Category 3 (Toxic) substances until definitive data proves otherwise.
| Hazard Class | Category | Hazard Statement | Mechanism/Reasoning |
| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed | Pyridine nitriles can metabolize to release cyanide ions or inhibit cytochrome P450. |
| Skin/Eye Irritation | Cat 2A | H315/H319: Causes skin/eye irritation | N-oxides are polar Lewis bases; contact disrupts lipid bilayers in biological membranes. |
| Sensitization | Cat 1B | H317: May cause allergic skin reaction | Reactive electrophilic centers (nitrile) may act as haptens. |
| Reactivity | Type C/D | Self-Reactive Risk | N-oxides are thermodynamically unstable. Deoxygenation is exothermic. |
Specific Chemical Hazards[2]
-
Cyanide Release Potential: While the cyano group is aromatic and stable, hydrolysis under strong acidic conditions or high heat can release Hydrogen Cyanide (HCN). Never mix with strong mineral acids without adequate ventilation.
-
Thermal Runaway: Pyridine N-oxides can undergo rearrangement (Meisenheimer-type) or deoxygenation at elevated temperatures (>150°C), often releasing significant heat.
-
Incompatibility: Violent reactions possible with strong reducing agents (e.g., LiAlH
, Raney Nickel/H ) and acid chlorides/anhydrides (leads to Boekelheide rearrangement conditions which can be vigorous).
Safe Handling & Experimental Workflow
Engineering Controls
-
Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Atmosphere: Hygroscopic nature requires handling under dry nitrogen or argon for high-purity applications.
Workflow Visualization
The following diagram outlines the decision logic for safe synthesis and handling.
Figure 1: Operational workflow for handling 2-cyano-6-methylpyridine 1-oxide, emphasizing thermal risk assessment.
Emergency Response Protocols
First Aid (Self-Validating Steps)
-
Inhalation: Move to fresh air immediately. Validation: If almond odor is detected (potential HCN evolution), evacuate lab and trigger cyanide protocol.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the nitrile.
-
Eye Contact: Flush with water for 15 minutes holding eyelids open.[2][3]
Firefighting Measures
-
Media: Dry chemical, CO
, or alcohol-resistant foam. Do not use solid water streams (may scatter molten material). -
Hazardous Combustion Products: Emits toxic fumes of Carbon Oxides (COx), Nitrogen Oxides (NOx), and potentially Hydrogen Cyanide (HCN).
-
Firefighter PPE: Full turnout gear plus SCBA is mandatory due to the cyanide risk.
Physical & Chemical Properties
Data aggregated from predicted values and structural analogs.[4][5]
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Darkens upon decomposition. |
| Melting Point | 95–105°C (Predicted) | Generally higher than non-oxide (70-74°C). |
| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar alkanes. |
| Partition Coeff (LogP) | ~0.3 (Predicted) | More hydrophilic than parent pyridine. |
| pKa | ~0.8 (Conjugate acid) | Weakly basic oxygen; protonation occurs on O. |
Synthesis & Stability Insights
Stability Profile
The N-O bond is a dipole (
-
Deoxygenation: Reaction with PCl
or triphenylphosphine regenerates the parent pyridine. -
Rearrangement: Reaction with acetic anhydride (Boekelheide reaction) converts the N-oxide to a 2-acetoxymethyl derivative. This reaction is exothermic and requires careful addition rates.
Storage Protocol
-
Temperature: Store refrigerated (2-8°C).
-
Environment: Store under Argon/Nitrogen. The compound is hygroscopic; moisture can catalyze hydrolysis of the nitrile group to an amide over time.
Disposal & Regulatory Considerations
-
Waste Stream: Must be segregated as Toxic Organic Waste .
-
Cyanide Protocol: Check local regulations regarding "P-listed" waste. Even if the cyanide is covalently bonded, many safety officers prefer treating nitrile waste as potential cyanide generators.
-
Quenching: If active oxidant remains (from synthesis), quench with sodium bisulfite solution before disposal to prevent reaction with waste solvents.
References
-
PubChem. (n.d.). 2-Cyano-6-methylpyridine.[1][4][5][6][7] National Library of Medicine. Retrieved February 26, 2026, from [Link](Note: Used for analog read-across data).
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Standard text on N-oxide stability and reactivity).
Sources
- 1. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 2-Cyano-6-methylpyridine | 1620-75-3 | TCI AMERICA [tcichemicals.com]
- 5. 2-Cyano-6-methyl pyridine (CAS 1620-75-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-Cyano-6-methylpyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to the Physicochemical Characterization of 2-Cyano-6-methylpyridine 1-oxide: Melting and Boiling Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Pyridine N-Oxides
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in various scientific disciplines, particularly in drug development and organic synthesis. The introduction of an N-oxide moiety to a pyridine ring dramatically alters its electronic and steric properties. This modification can lead to enhanced biological activity, improved solubility, and unique reactivity patterns compared to the parent pyridine.[1][2]
The N-O bond in pyridine N-oxides introduces a significant dipole moment, increasing the polarity of the molecule.[3] This increased polarity has profound effects on the intermolecular forces governing the physical properties of the compound, such as its melting and boiling points. For drug development professionals, these properties are critical as they influence a compound's solubility, crystallinity, and ultimately, its bioavailability.
Physicochemical Properties: 2-Cyano-6-methylpyridine and its N-oxide
A thorough search of available chemical databases and scientific literature did not yield experimentally determined melting and boiling points for 2-cyano-6-methylpyridine 1-oxide (CAS 933796-37-3).[4] However, extensive data is available for the parent compound, 2-cyano-6-methylpyridine (CAS 1620-75-3).
Table 1: Physicochemical Data for 2-Cyano-6-methylpyridine
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [5] |
| Molecular Weight | 118.14 g/mol | [5] |
| Melting Point | 68-74 °C | [5] |
| Boiling Point | 120 °C at 8 mmHg |
The N-oxidation of 2-cyano-6-methylpyridine is expected to significantly increase both its melting and boiling points due to the introduction of the highly polar N-oxide group. This will lead to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome the solid and liquid phases.
Experimental Protocols for Melting and Boiling Point Determination
For researchers synthesizing or working with 2-cyano-6-methylpyridine 1-oxide, the following protocols provide robust methods for determining its key physical properties.
Melting Point Determination: The Capillary Method
The capillary method is a widely accepted and accurate technique for determining the melting point of a solid crystalline substance.[6]
Protocol:
-
Sample Preparation: Ensure the sample of 2-cyano-6-methylpyridine 1-oxide is thoroughly dried and finely powdered to ensure uniform heating.[7][8]
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. Pack the sample by gently tapping the tube on a hard surface.[8][9]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[8]
-
Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[9]
-
Controlled Heating: Heat the sample at a slow, controlled rate of 1-2 °C per minute, especially when approaching the expected melting point.[9]
-
Observation and Recording: Observe the sample through the magnified eyepiece. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Repeatability: For accuracy, perform the determination in duplicate.[9]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination: Micro-Scale Method
For small quantities of a substance, a micro-scale boiling point determination is a suitable and efficient method.[10][11]
Protocol:
-
Apparatus Assembly: Attach a small test tube containing 0.2-0.5 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end facing down. This will trap a small amount of air.[12]
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the side arm of the Thiele tube gently.[10]
-
Observation of Bubbles: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. This is due to the expansion of the trapped air. Continue heating until a rapid and continuous stream of bubbles is observed.[13]
-
Cooling and Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubble stream stops and the liquid begins to enter the capillary tube is the boiling point. Record the temperature.[13]
Caption: Workflow for Micro-Scale Boiling Point Determination.
Conclusion
While the precise melting and boiling points of 2-cyano-6-methylpyridine 1-oxide remain to be experimentally determined and published, this guide provides a solid foundation for its characterization. By understanding the properties of the parent compound and the influence of the N-oxide functionality, researchers can anticipate the physical behavior of this molecule. The detailed protocols for melting and boiling point determination offer a practical framework for obtaining accurate and reliable data, which is essential for advancing research and development in fields where such novel compounds are of high interest.
References
-
Laboratory Equipment Supplier. (2023, May 8). Measuring the Melting Point. Available at: [Link]
-
University of Alberta. Melting point determination. Available at: [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
chymist.com. Micro Boiling Point Determination. Available at: [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Available at: [Link]
-
chemconnections.org. Boiling Point Determination. Available at: [Link]
-
ResearchGate. (2016, March 4). Substituent effect on the properties of pyridine-N-oxides. Available at: [Link]
-
University of Alberta. Micro-boiling point measurement. Available at: [Link]
-
Scribd. Micro-Method for Boiling Point Determination. Available at: [Link]
-
PubChem. Pyridine N-Oxide. Available at: [Link]
-
Wikipedia. Pyridine-N-oxide. Available at: [Link]
-
YouTube. (2020, March 1). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Available at: [Link]
-
Arkat USA. Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]
-
Acta Chimica Slovenica. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Available at: [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]
- 5. 2-Cyano-6-methylpyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. westlab.com [westlab.com]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chymist.com [chymist.com]
- 11. scribd.com [scribd.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. chemconnections.org [chemconnections.org]
Methodological & Application
Technical Application Note: Selective Synthesis of 2-Cyano-6-methylpyridine 1-oxide
Abstract & Strategic Context
The synthesis of 2-cyano-6-methylpyridine 1-oxide represents a critical transformation in medicinal chemistry, particularly for scaffolds requiring further functionalization at the C4 position (via nitration) or C2/C6 modifications.[1] While pyridine N-oxidation is a textbook reaction, this specific substrate presents a unique electronic conflict:
-
Deactivation: The electron-withdrawing cyano group (-CN) at the C2 position significantly lowers the nucleophilicity of the ring nitrogen, retarding the electrophilic attack of the oxidant.
-
Steric Modulation: The methyl group at C6 provides a slight steric hurdle but electronically acts as a weak donor (+I), partially compensating for the nitrile's deactivation.
-
Chemo-stability: The nitrile group is susceptible to hydrolysis (to amide or acid) under the acidic/aqueous conditions often used for N-oxidation (e.g.,
/Acetic Acid), necessitating a non-aqueous, buffered approach.[1]
This guide details a high-fidelity protocol using meta-Chloroperoxybenzoic acid (m-CPBA) in an anhydrous organic solvent.[1] This method offers the highest selectivity, preserving the nitrile functionality while driving the sluggish oxidation to completion.
Chemical Strategy & Mechanism[2][3][4]
The "Butterfly" Mechanism
The reaction proceeds via a concerted electrophilic substitution where the pyridine nitrogen attacks the electrophilic oxygen of the peracid. The transition state is often described as "butterfly-like," involving a spiro-cyclic arrangement that facilitates oxygen transfer while simultaneously transferring the proton to the carbonyl oxygen of the leaving carboxylate.[1]
Electronic Considerations
-
Reactivity Profile: The inductive withdrawal by the 2-cyano group pulls electron density away from the nitrogen lone pair (
).[1] Unlike simple alkyl pyridines (oxidation <30 min), this substrate requires extended reaction times (12–24 h) or elevated oxidant stoichiometry.[1]
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway for the m-CPBA mediated N-oxidation of electron-deficient pyridines.
Experimental Protocol: m-CPBA Oxidation
This protocol is optimized for 10 mmol scale but is linearly scalable.
Materials & Reagents
| Reagent | CAS No.[1][4][5][6][7] | MW ( g/mol ) | Eq.[1] | Mass/Vol | Role |
| 2-Cyano-6-methylpyridine | 1620-75-3 | 118.14 | 1.0 | 1.18 g | Substrate |
| m-CPBA (77% max) | 937-14-4 | 172.57 | 1.5 | ~3.4 g* | Oxidant |
| Dichloromethane (DCM) | 75-09-2 | - | - | 20 mL | Solvent |
| Sodium Sulfite (sat.[1][8] aq) | - | - | - | 15 mL | Quench |
| Sodium Bicarbonate (sat.) | - | - | - | 30 mL | Wash |
*Note: Commercial m-CPBA is usually ~70-77% pure (balance is m-chlorobenzoic acid and water).[1] Calculation: (10 mmol * 1.5 eq * 172.57 g/mol ) / 0.77 purity ≈ 3.36 g.[1]
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.18 g (10 mmol) of 2-cyano-6-methylpyridine in 20 mL of DCM .
-
Expert Tip: DCM is preferred over chloroform for ease of removal, but chloroform can be used if higher reflux temperatures are required (rarely needed here).
-
-
Cooling: Place the flask in an ice-water bath (
).-
Why? Although the substrate is deactivated, m-CPBA addition is exothermic.[1] Controlling the initial temp prevents localized overheating and potential runaway side reactions.
-
-
Oxidant Addition: Add 3.4 g of m-CPBA portion-wise over 5–10 minutes.
-
Observation: The suspension will remain cloudy as m-CPBA and its byproduct (m-CBA) are only partially soluble in DCM.[1]
-
Phase 2: Reaction Progression
-
Warming: Remove the ice bath and allow the mixture to warm to room temperature (
). -
Monitoring: Stir vigorously for 16–24 hours .
Phase 3: Workup & Purification (Critical Step)
-
Quench: Cool the mixture back to
. Slowly add 15 mL of saturated aqueous (sodium sulfite). Stir for 10 minutes.-
Test: Use starch-iodide paper to confirm no peroxides remain (paper should NOT turn blue).[1]
-
-
m-CBA Removal: Transfer to a separatory funnel.
-
Drying: Wash the organic layer once with brine, dry over anhydrous
or , and filter. -
Concentration: Evaporate the solvent under reduced pressure (
water bath) to yield the crude N-oxide.
Phase 4: Final Purification
-
State: The product is typically an off-white to pale yellow solid.[1]
-
Recrystallization: If purity is <95%, recrystallize from Ethyl Acetate/Hexane or Acetone/Ether .
-
Flash Chromatography: If necessary, elute with a gradient of
MeOH in DCM.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature | >40°C: Risk of nitrile hydrolysis or thermal decomposition of oxidant.<10°C: Reaction stalls due to electronic deactivation.[1] | |
| Stoichiometry | 1.2 – 1.5 eq | <1.0 eq: Incomplete conversion (difficult to separate SM from Product).>2.0 eq: Wasteful, harder workup. |
| pH during Workup | Basic ( | Acidic: m-CBA remains in organic layer, contaminating product.Highly Basic (>12): Risk of hydrolyzing the cyano group to amide.[1] |
Troubleshooting Logic
-
Issue: Incomplete conversion after 24 hours.
-
Fix: Add another 0.5 eq of m-CPBA and gently reflux (
) for 4 hours. The methyl group steric hindrance coupled with the nitrile electron withdrawal can sometimes stall the reaction.
-
-
Issue: Product is contaminated with white solid.
-
Fix: This is likely m-chlorobenzoic acid.[1] Re-dissolve in DCM and repeat the
wash rigorously.
-
Workflow Diagram
Figure 2: Experimental workflow and decision tree for the synthesis of 2-cyano-6-methylpyridine 1-oxide.
Safety & Handling
-
m-CPBA: Shock-sensitive and potentially explosive in dry, concentrated forms.[1] Store in a refrigerator. Always handle with a plastic spatula (avoid metal).[1]
-
Cyanides: While the nitrile group is covalently bonded, avoid contact with strong acids which could theoretically release HCN gas, though unlikely under these mild conditions.
-
Peroxides: Always test for active peroxides before concentrating the solvent to dryness.
References
-
Organic Syntheses: Preparation of 2-Cyano-6-methylpyridine (Precursor Synthesis). Org.[1][6][8][14] Synth. 1962 , 42, 30. Link
-
Journal of the American Chemical Society: Feely, W. E.; Beavers, E. M.[15] "Cyanation of Amine Oxide Salts." J. Am. Chem. Soc.[15]1959 , 81, 4004. Link[1]
-
MDPI: "Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA)..." Catalysts2021 , 11, 1157. (General mechanistic insight on m-CPBA oxidations). Link[1]
-
ResearchGate: "Oxidation of Nitrogen Heterocycles to the N-oxides." (Discusses rate retardation by electron-withdrawing groups like -CN). Link
-
BLD Pharm: Product Registry for 2-Cyano-6-methylpyridine CN-oxide (CAS 933796-37-3).[1][2] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]
- 3. 2-Cyano-6-methyl pyridine (CAS 1620-75-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Cyano-6-methylpyridine | 1620-75-3 | TCI AMERICA [tcichemicals.com]
- 5. 2-Cyano-6-methylpyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Oxidation of 2-Cyano-6-methylpyridine with m-CPBA
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Pyridine N-Oxides
Pyridine N-oxides are a pivotal class of compounds in synthetic and medicinal chemistry. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution.[1][2] This modification can also improve solubility and modulate the pharmacokinetic profile of parent compounds, making it a valuable transformation in drug design.[3] The oxidation of 2-cyano-6-methylpyridine to its corresponding N-oxide creates a versatile intermediate. The electron-withdrawing cyano group and the electron-donating methyl group present an interesting case for studying regioselectivity and reactivity in subsequent transformations. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of pyridines due to its reliability and generally mild reaction conditions.[4]
Reaction Principle and Mechanism
The oxidation of the nitrogen atom in a pyridine ring by m-CPBA is an electrophilic oxidation. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid. This reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism" in the context of alkene epoxidation, where bond formation and cleavage occur simultaneously.[5] The driving force for this reaction is the formation of a stable N-O bond and the release of the stable m-chlorobenzoic acid byproduct.
Detailed Experimental Protocol
This protocol outlines a general procedure for the oxidation of 2-cyano-6-methylpyridine using m-CPBA.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Cyano-6-methylpyridine | ≥98% | Commercially Available | --- |
| m-Chloroperoxybenzoic acid (mCPBA) | 70-77% | Commercially Available | Purity should be assayed before use. The remainder is m-chlorobenzoic acid and water. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Aqueous solution |
| Saturated Sodium Sulfite (Na₂SO₃) | ACS Grade | Commercially Available | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
3.3. Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyano-6-methylpyridine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.2-1.5 eq) in DCM. Slowly add the m-CPBA solution to the stirred solution of the pyridine derivative via an addition funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[3]
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
To remove the m-chlorobenzoic acid byproduct, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
-
Purification: The crude product can be purified by column chromatography on silica gel. The m-chlorobenzoic acid byproduct is highly polar and can be easily separated.[6]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-cyano-6-methylpyridine N-oxide.
Characterization of 2-Cyano-6-methylpyridine N-oxide
The successful synthesis of the N-oxide product can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: The formation of the N-oxide typically results in a downfield shift of the aromatic protons compared to the starting pyridine due to the deshielding effect of the N-O bond.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms in the pyridine ring will also experience a shift in their resonance signals upon N-oxidation.
-
Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry, which will show a molecular ion peak corresponding to the addition of one oxygen atom (M+16) to the starting material.
-
Infrared (IR) Spectroscopy: The N-O stretching vibration typically appears in the region of 1200-1300 cm⁻¹.
Safety Precautions and Troubleshooting
6.1. Safety Information
-
m-CPBA: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in its pure form.[7] It is also a skin and eye irritant.[8][9] Always handle m-CPBA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Store m-CPBA in a refrigerator.[8][10]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Cyanide Compounds: The starting material, 2-cyano-6-methylpyridine, is a cyanide derivative and should be handled with care.
6.2. Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of m-CPBA- Low reaction temperature or short reaction time- Deactivated m-CPBA | - Use a slight excess of m-CPBA (1.2-1.5 eq).- Allow the reaction to stir for a longer period at room temperature.- Use fresh, properly stored m-CPBA. |
| Low Yield | - Product loss during work-up- Incomplete removal of m-chlorobenzoic acid- Side reactions | - Ensure thorough extraction of the product from the aqueous layers.- Perform multiple washes with saturated sodium bicarbonate.- Consider protecting other sensitive functional groups if present. |
| Difficulty in Purification | - Co-elution of product and byproduct | - Ensure complete removal of the acidic byproduct during the work-up.- Adjust the polarity of the eluent system for column chromatography. |
Conclusion
The oxidation of 2-cyano-6-methylpyridine using m-CPBA is a robust and straightforward method for the synthesis of the corresponding N-oxide. This protocol, along with the provided safety and troubleshooting information, serves as a comprehensive guide for researchers in the field. The resulting N-oxide is a valuable intermediate for further functionalization, offering numerous possibilities in the development of novel chemical entities.
References
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Environment, Health & Safety. [Link]
-
Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]
-
MCPBA Epoxidation: A Detailed Mechanism Explained. (2026, January 6). Crown. [Link]
-
M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. (2016, May 19). Loba Chemie. [Link]
-
2-cyano-6-methylpyridine. Organic Syntheses Procedure. [Link]
-
Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
-
1 H and 2 H NMR spectra of pyridine and pyridine- N -oxide in liquid crystalline phase. ScienceDirect. [Link]
-
About Workup. University of Rochester, Department of Chemistry. [Link]
-
META CHLORO PER BENZOIC ACID (MCPBA) MSDS. oxfordlabchem.com. [Link]
- Process for the production of 2-pyridylpyridine derivatives.
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018, April 24). PMC - NIH. [Link]
-
Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. Thieme. [Link]
-
Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry. [Link]
- mcpba workup. Google Groups.
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]
-
Pyridine N-Oxide | C5H5NO | CID 12753. PubChem. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026, January 13). PMC. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]
-
Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. PMC. [Link]
-
Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. (2021, November 2). Dalton Transactions. [Link]
-
Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. (2021, September 25). MDPI. [Link]
-
Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. arkat usa. [Link]
-
Oxidation of Cy⁶H by m‐CPBA with NiII(TPA) in CCl4/CD3CN (3 : 1). The... ResearchGate. [Link]
-
m-CHLOROPERBENZOIC ACID. designer-drug.com. [Link]
Sources
- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. designer-drug.com [designer-drug.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. aksci.com [aksci.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
Application Notes and Protocols: H₂O₂ Oxidation of 6-Methyl-2-Pyridinecarbonitrile to its N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The N-oxidation of pyridine derivatives is a fundamental transformation in synthetic organic chemistry, providing access to a versatile class of compounds with unique reactivity and biological significance. Pyridine N-oxides serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The N-oxide moiety activates the pyridine ring for both electrophilic and nucleophilic substitution, enabling the introduction of functional groups that are otherwise difficult to install on the parent heterocycle.[1]
This document provides a detailed protocol for the oxidation of 6-methyl-2-pyridinecarbonitrile to its corresponding N-oxide, 6-methyl-2-pyridinecarbonitrile N-oxide, using hydrogen peroxide (H₂O₂) as a readily available and environmentally benign oxidant. While numerous methods exist for the N-oxidation of pyridines, the use of H₂O₂ in conjunction with an acid catalyst, such as acetic acid, offers a practical and efficient approach.[2][3] This protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both technical accuracy and practical utility for researchers in the field.
Reaction Principle and Causality
The oxidation of the nitrogen atom in a pyridine ring by hydrogen peroxide is facilitated by an acidic medium. Acetic acid protonates the pyridine nitrogen, increasing its susceptibility to nucleophilic attack by hydrogen peroxide. The reaction proceeds through the formation of a peroxyacetic acid intermediate in situ, which then acts as the primary oxidizing agent. The electron-withdrawing nature of the nitrile group at the 2-position and the electron-donating methyl group at the 6-position of the starting material influence the electron density of the pyridine ring and, consequently, the rate and efficiency of the N-oxidation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Methyl-2-pyridinecarbonitrile | ≥97% | e.g., Sigma-Aldrich | Solid, refer to SDS for handling.[4] |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | e.g., Fisher Scientific | Corrosive and strong oxidizer. |
| Glacial Acetic Acid | ACS Reagent Grade | e.g., VWR | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory prepared | Used for neutralization. |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | e.g., Fisher Scientific | Volatile and used for extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Fisher Scientific | Used for drying organic extracts. |
| Silica Gel | 60 Å, 230-400 mesh | e.g., MilliporeSigma | For column chromatography. |
| Ethyl Acetate | HPLC Grade | e.g., Fisher Scientific | Eluent for chromatography. |
| Hexanes | HPLC Grade | e.g., Fisher Scientific | Eluent for chromatography. |
Experimental Workflow
Caption: Experimental workflow for the H₂O₂ oxidation of 6-methyl-2-pyridinecarbonitrile.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the N-oxidation of pyridines using hydrogen peroxide and acetic acid.[2][5]
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methyl-2-pyridinecarbonitrile (5.0 g, 42.3 mmol).
-
Add glacial acetic acid (50 mL) to the flask and stir the mixture until the solid is completely dissolved.
2. Oxidation:
-
Carefully add 30% hydrogen peroxide (10 mL, approx. 98 mmol, 2.3 equivalents) dropwise to the stirred solution. Caution: The addition may be exothermic. Maintain a controlled addition rate to keep the temperature manageable.
-
After the addition is complete, heat the reaction mixture to 70-80 °C using a heating mantle and an oil bath.
-
Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product, being more polar, will have a lower Rf value than the starting material.
3. Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (200 mL). Caution: Vigorous gas evolution (CO₂) will occur. Add the acidic solution slowly to control the effervescence.
-
Continue adding the sodium bicarbonate solution until the pH of the mixture is neutral or slightly basic (pH 7-8).
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). The polarity of pyridine N-oxides can sometimes lead to poor partitioning into organic solvents; thorough extraction is crucial.[5]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50% or higher) to isolate the desired product.
-
Collect the fractions containing the product (as identified by TLC) and concentrate them under reduced pressure to yield the purified 6-methyl-2-pyridinecarbonitrile N-oxide. Pyridine N-oxides are often hygroscopic; it is advisable to dry the final product under high vacuum.[6]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| 6-Methyl-2-pyridinecarbonitrile | C₇H₆N₂ | 118.14[4] | Solid[4] | 70-74[4] |
| 6-Methyl-2-pyridinecarbonitrile N-oxide | C₇H₆N₂O | 134.14[7] | Solid (expected) | Not reported |
Table 2: Expected Analytical Data for 6-Methyl-2-pyridinecarbonitrile N-oxide
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show a downfield shift compared to the starting material due to the deshielding effect of the N-oxide group. The methyl protons will also be slightly shifted. Based on similar compounds, shifts for aromatic protons are expected in the range of δ 7.0-8.5 ppm, and the methyl protons around δ 2.5 ppm.[8][9] |
| ¹³C NMR | The carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen, will exhibit a significant downfield shift upon N-oxidation.[8][9] |
| IR Spectroscopy | A strong absorption band characteristic of the N-O stretching vibration is expected in the region of 1200-1300 cm⁻¹. The C≡N stretching vibration should be observable around 2230 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 134. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature slightly. Ensure adequate stirring. |
| Inactive hydrogen peroxide. | Use a fresh bottle of hydrogen peroxide. | |
| Low Yield | Incomplete extraction due to the polarity of the N-oxide. | Perform more extractions with dichloromethane or use a different extraction solvent like chloroform.[5] |
| Loss of product during work-up or purification. | Handle the product carefully, especially during neutralization and chromatography. | |
| Formation of Byproducts | Over-oxidation or side reactions. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating. |
Safety and Hazard Management
A thorough risk assessment should be conducted before starting any chemical synthesis.
Caption: Key safety considerations for the H₂O₂ oxidation procedure.
-
6-Methyl-2-pyridinecarbonitrile: This compound is classified as an irritant to the skin, eyes, and respiratory system.[10] Avoid inhalation of dust and contact with skin and eyes.
-
Hydrogen Peroxide (30%): A strong oxidizing agent and is corrosive. It can cause severe skin and eye burns. Handle with extreme care in a well-ventilated fume hood. Avoid contact with combustible materials.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. The vapors are irritating to the respiratory system.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Halogenated and non-halogenated waste streams should be segregated.
References
-
W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Extraction of pyridine using systems based on water-soluble polymers. (2022). ResearchGate. Retrieved February 26, 2026, from [Link]
- US Patent 2540218A, 2-hydroxy-pyridine-n-oxide and process for preparing same. (1951). Google Patents.
-
6-Methylpyridine-2-carbonitrile. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Pyridine-n-oxide. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). PMC. Retrieved February 26, 2026, from [Link]
-
3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Chemical Properties of 2-Cyano-6-methyl pyridine (CAS 1620-75-3). (n.d.). Cheméo. Retrieved February 26, 2026, from [Link]
-
N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
[H2O2 oxidation of 1,4-dihydropyridines over Mg2+ ion exchanged clinoptilolite and solventless solid state acid decomposition of ester to 3,5-pyridinedicarboxylic acid]. (2009). PubMed. Retrieved February 26, 2026, from [Link]
-
N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP 5W 30O 110] 14. (2012). ResearchGate. Retrieved February 26, 2026, from [Link]
-
How to dry pyridine N-oxide obtained commerically. (2025). Reddit. Retrieved February 26, 2026, from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (2001). ARKAT USA. Retrieved February 26, 2026, from [Link]
-
Coherent-Synchronized Reaction of Oxidation of Pyridine "Green Oxidants" - H2O2 and N2O. (2017). TSI Journals. Retrieved February 26, 2026, from [Link]
- CN1982297A - Synthesis of pyridine-N-oxide. (2007). Google Patents.
-
Catalytic Hydrocarbon Oxidations Involving Coreductants. (2004). Department of Chemistry and Chemical Biology, The Pennsylvania State University. Retrieved February 26, 2026, from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2011). PMC. Retrieved February 26, 2026, from [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Retrieved February 26, 2026, from [Link]
-
Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. (2009). ResearchGate. Retrieved February 26, 2026, from [Link]
-
H2O2 Based Oxidation Processes for the Treatment of Real High Strength Aqueous Wastes. (2017). MDPI. Retrieved February 26, 2026, from [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide. (2022). Google Patents.
-
Impact of UV–H2O2 Advanced Oxidation and Aging Processes on GAC Capacity for the Removal of Cyanobacterial Taste and Odor Compounds. (2018). PMC. Retrieved February 26, 2026, from [Link]
-
Coherent-synchronized reaction of oxidation of pyridine green oxi. (2017). Longdom Publishing. Retrieved February 26, 2026, from [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2-氰基-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Cyano-6-methylpyridine 1-Oxide in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine ring system is a cornerstone, integral to the structure of numerous blockbuster drugs.[1] Among the vast array of functionalized pyridines, 2-cyano-6-methylpyridine 1-oxide emerges as a pharmaceutical intermediate of significant strategic value. Its unique electronic and steric profile, conferred by the N-oxide, cyano, and methyl functionalities, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications and protocols associated with this valuable building block, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Significance
2-Cyano-6-methylpyridine 1-oxide is a crystalline solid at room temperature. The presence of the N-oxide functionality profoundly influences the reactivity of the pyridine ring, activating it for nucleophilic substitution, particularly at the 2- and 6-positions. This activation is a key feature exploited in various synthetic strategies.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| CAS Number | 933796-37-3 | [4] |
The strategic placement of the cyano and methyl groups further enhances its utility. The cyano group can serve as a precursor to a variety of functional groups, including amides, carboxylic acids, and amines, or can participate directly in cycloaddition reactions. The methyl group can be a site for further functionalization or can provide steric hindrance to direct reactions to other parts of the molecule.
Application in the Synthesis of Bioactive Molecules
While direct incorporation of 2-cyano-6-methylpyridine 1-oxide into final drug structures is not extensively documented in publicly available literature, its role as a precursor to key pharmaceutical intermediates is of great interest. The general principles of its reactivity can be extrapolated from the well-established chemistry of pyridine N-oxides, particularly in the context of the Reissert-Henze reaction and related transformations.[2]
The N-oxide can be readily converted to a 2-cyano pyridine derivative, a common motif in various therapeutic agents. For instance, the structural framework of cyanopyridines is found in a range of biologically active compounds, including kinase inhibitors and antiviral agents.[5][6]
Below is a conceptual workflow illustrating the potential synthetic utility of 2-cyano-6-methylpyridine 1-oxide in the generation of a hypothetical kinase inhibitor scaffold.
Caption: Conceptual pathway for utilizing 2-cyano-6-methylpyridine 1-oxide.
Protocols for Key Synthetic Transformations
The following protocols are based on established methodologies for the transformation of pyridine N-oxides and serve as a guide for the experimental use of 2-cyano-6-methylpyridine 1-oxide.
Protocol for the Synthesis of 2-Chloro-6-methylpyridine-2-carbonitrile
This protocol describes a general procedure for the chlorination of a pyridine N-oxide, a common step to activate the pyridine ring for subsequent nucleophilic substitution reactions.
Materials:
-
2-Cyano-6-methylpyridine 1-oxide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyano-6-methylpyridine 1-oxide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it over crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert solvent that is suitable for the reaction conditions. |
| Temperature | 0 °C to reflux | Initial cooling controls the exothermic reaction, while reflux provides the energy for the reaction to proceed to completion. |
| Work-up | Quenching with ice and neutralization with NaHCO₃ | Safely decomposes excess POCl₃ and neutralizes the acidic reaction mixture. |
graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];Start [label="Start:\n2-Cyano-6-methylpyridine 1-oxide\nin anhydrous DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Cool to 0°C"]; Step2 [label="Add POCl₃\ndropwise"]; Step3 [label="Warm to RT\n& Reflux (2-4h)"]; Step4 [label="Cool to RT\n& Quench with ice"]; Step5 [label="Neutralize with\naq. NaHCO₃"]; Step6 [label="Extract with DCM"]; Step7 [label="Dry organic phase\n(Na₂SO₄)"]; Step8 [label="Filter & Concentrate"]; Step9 [label="Purify by\nColumn Chromatography"]; End [label="End:\n2-Chloro-6-methylpyridine-2-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> Step9; Step9 -> End; }
Caption: Experimental workflow for the synthesis of 2-chloro-6-methylpyridine-2-carbonitrile.
Safety Considerations
Researchers and scientists must adhere to strict safety protocols when handling 2-cyano-6-methylpyridine 1-oxide and its derivatives.
-
Toxicity: Cyanopyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactivity: Reactions involving phosphorus oxychloride are highly exothermic and release corrosive fumes. These should be performed with extreme caution in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
2-Cyano-6-methylpyridine 1-oxide represents a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds in the pharmaceutical industry. The strategic positioning of its functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for further exploration and application of this promising building block in drug discovery and development programs.
References
-
Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]
- Katritzky, A. R., et al. (2005).
- Hocková, D., et al. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry, 12(12), 3197-3202.
- Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
-
PubChem. (n.d.). 2-Cyano-3-methylpyridine 1-oxide. Retrieved from [Link]
- Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127653.
Sources
- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. 2-Cyano-3-methylpyridine 1-oxide | C7H6N2O | CID 45079822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution at C4 of 2-Cyano-6-methylpyridine 1-oxide
Introduction
Pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and organic synthesis.[1] The introduction of an N-oxide moiety to the pyridine ring fundamentally alters its electronic properties, enhancing its reactivity towards both electrophilic and nucleophilic substitution, typically at the 2- and 4-positions.[1][2][3] This modification not only provides a powerful tool for the synthesis and functionalization of pyridine derivatives but can also improve aqueous solubility and modulate the pharmacokinetic profile of parent compounds, making it a valuable functional group in drug design.[1][4][5]
This document provides a detailed guide to understanding and performing nucleophilic substitution reactions specifically at the C4 position of 2-cyano-6-methylpyridine 1-oxide. We will delve into the mechanistic principles governing this transformation, provide detailed experimental protocols, and discuss the significance of this chemistry in the context of drug discovery and development.
Mechanistic Insights: The Role of N-Oxide and Cyano Groups
The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of the N-oxide functionality. The N-oxide group acts as an internal activating group, increasing the electrophilicity of the C2 and C4 positions through resonance effects.[2][3] This is because the oxygen atom can donate electrons into the ring by resonance, creating a partial positive charge on the C2 and C4 carbons, making them more susceptible to nucleophilic attack.[2][3]
The presence of a cyano (-CN) group at the C2 position further activates the C4 position towards nucleophilic substitution. The cyano group is a strong electron-withdrawing group, both by induction and resonance.[6] This electron-withdrawing nature further depletes electron density from the pyridine ring, particularly at the C4 and C6 positions, thereby increasing their electrophilicity. The combined electronic effects of the N-oxide and the C2-cyano group synergistically activate the C4 position, making it highly susceptible to attack by a wide range of nucleophiles.
The general mechanism for nucleophilic aromatic substitution (SNAr) at the C4 position of 2-cyano-6-methylpyridine 1-oxide proceeds via an addition-elimination pathway. This involves the initial attack of the nucleophile at the C4 carbon to form a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized over the pyridine ring and the N-oxide oxygen atom. In the subsequent step, a leaving group (if present at C4) is eliminated, restoring the aromaticity of the pyridine ring and yielding the C4-substituted product.
Visualizing the Activation
The following diagram illustrates the key electronic contributions that render the C4 position of 2-cyano-6-methylpyridine 1-oxide susceptible to nucleophilic attack.
Sources
Application Note: 2-Cyano-6-methylpyridine 1-Oxide as a Versatile Ligand in Coordination Chemistry
Target Audience: Researchers, Coordination Chemists, Materials Scientists, and Drug Development Professionals.
Executive Summary
2-Cyano-6-methylpyridine 1-oxide (CAS: 25813-90-5) is a highly specialized, bifunctional ligand utilized in advanced coordination chemistry, catalysis, and the synthesis of metal-organic frameworks (MOFs). While standard pyridine N-oxides are well-documented for their ability to form robust transition metal complexes[1], the introduction of a 2-cyano and a 6-methyl group drastically alters the electronic landscape and steric profile of the ligand. This application note provides an in-depth mechanistic guide and validated protocols for utilizing this ligand to engineer discrete coordination complexes and multidimensional coordination polymers.
Mechanistic Principles of Coordination
To successfully design complexes with 2-cyano-6-methylpyridine 1-oxide, researchers must account for three competing structural and electronic vectors:
A. The N-Oxide Donor (Primary Coordination)
Pyridine N-oxides bind to metal centers via the highly polarized N–O oxygen atom. X-ray crystallography typically reveals an M–O–N bond angle of approximately 130°[1]. In 2-cyano-6-methylpyridine 1-oxide, the strongly electron-withdrawing nature of the cyano group reduces the electron density (and thus the basicity) of the N-oxide oxygen. Consequently, the ligand is more kinetically labile than unsubstituted pyridine N-oxide, a property that is highly advantageous when designing complexes for dynamic coordination environments or catalytic Michael addition reactions.
B. Steric Modulation via the 6-Methyl Group
The methyl group adjacent to the N-oxide donor introduces significant steric bulk. While unsubstituted pyridine N-oxides readily form dense, homoleptic octahedral complexes (e.g.,
C. The Cyano Group as a Secondary Donor
While the N-oxide oxygen is the primary thermodynamic sink for hard and borderline metals (e.g., Mn(II), Co(II), Cu(II), Zn(II)), the cyano nitrogen can act as a secondary donor. In the presence of soft metals like Ag(I), or under specific stoichiometric constraints, the cyano group participates in bridging, leading to the self-assembly of 1D or 2D coordination networks[3].
Mechanistic logic of 2-cyano-6-methylpyridine 1-oxide coordination modes.
Data Presentation: Self-Validating Diagnostics
Because 2-cyano-6-methylpyridine 1-oxide can coordinate via multiple modes, FT-IR spectroscopy is a critical self-validating tool. The table below summarizes the diagnostic shifts used to confirm the coordination mode prior to X-ray diffraction.
| Functional Group | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (cm⁻¹) | Diagnostic Indication |
| N–O Stretch | ~1250 - 1270 | 1200 - 1230 | A distinct red-shift indicates strong terminal or bridging M–O coordination[4]. |
| C≡N Stretch | ~2230 - 2240 | > 2250 | A blue-shift indicates M–N(cyano) coordination (common with Ag(I))[3]. |
| C≡N Stretch | ~2230 - 2240 | ~2230 - 2240 | No shift indicates the cyano group remains uncoordinated (common with Cu(II) or Zn(II)). |
Experimental Protocols
Protocol A: Synthesis of Discrete Metal Complexes (e.g., Cu(II) Paddlewheel)
Causality & Logic: To synthesize a discrete, non-polymeric complex, we utilize Copper(II) acetate. The causality here relies on structural pre-organization: copper(II) acetate naturally forms a dinuclear paddlewheel structure. The steric bulk of the 6-methyl group prevents the ligand from disrupting the robust acetate paddlewheel core, forcing the ligand to bind exclusively at the axial positions via the N-oxide oxygen[4].
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 0.5 mmol of Copper(II) acetate monohydrate in 15 mL of anhydrous methanol under ambient conditions.
-
Ligand Addition: In a separate vial, dissolve 1.0 mmol of 2-cyano-6-methylpyridine 1-oxide in 5 mL of methanol.
-
Complexation: Dropwise add the ligand solution to the stirring Cu(II) solution. The solution will typically deepen in color (e.g., dark green/blue). Stir for 2 hours at room temperature.
-
Crystallization: Filter the solution to remove any microcrystalline impurities. Allow the filtrate to undergo slow evaporation at room temperature.
-
Validation: Collect the resulting crystals after 3–5 days. Perform FT-IR to confirm the red-shift of the N–O stretch (~1220 cm⁻¹) and the unshifted C≡N stretch, validating the
axial coordination[4].
Protocol B: Synthesis of 1D Coordination Polymers (e.g., Mn(II) Chains)
Causality & Logic: To synthesize a coordination polymer, we select Manganese(II) chloride. Unlike the rigid acetate paddlewheel, chloride ions are highly flexible bridging ligands. The 6-methyl group prevents the formation of a homoleptic octahedral monomer. Consequently, the system minimizes steric strain by forming an alternating 1D chain where both the N-oxide oxygen and the chloride ions act as
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 1.0 mmol of
in 10 mL of a 1:1 mixture of methanol and ethanol. -
Ligand Addition: Add 1.0 mmol of 2-cyano-6-methylpyridine 1-oxide directly to the stirring metal salt solution.
-
Thermal Activation: Heat the mixture to a gentle reflux (approx. 65°C) for 1 hour to ensure complete thermodynamic dissolution and to overcome the kinetic lability of the ligand.
-
Crystallization: Cool the solution slowly to room temperature, then utilize vapor diffusion (e.g., diethyl ether into the mother liquor) to induce the precipitation of polymeric single crystals.
-
Validation: Isolate the crystals and utilize Single-Crystal X-Ray Diffraction (SC-XRD) to confirm the pseudo-octahedral environment and the alternating
-O and -Cl bridging network[2].
Standard workflow for synthesizing coordination complexes using N-oxide ligands.
References[1] Transition metal complexes of pyridine-N-oxides, Wikipedia. URL:https://en.wikipedia.org/wiki/Transition_metal_complexes_of_pyridine-N-oxides[4] Complexes of nickel(II), cobalt(II), and silver(I) with 2-, 3-, and 4-cyanopyridine N-oxides, Inorganic Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/ic50077a022[3] Manganese(II) chloride complexes with pyridine N-oxide (PNO) derivatives and their solid-state structures, IUCr Journals. URL:https://journals.iucr.org/c/issues/2017/11/00/wm5099/index.html[2] Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures and catalytic Michael addition reactions, Dalton Transactions (RSC Publishing). URL:https://pubs.rsc.org/en/content/articlelanding/2014/dt/c3dt52933k[5] Aromatic N-oxide bridged copper(II) coordination polymers: Synthesis, characterization and magnetic properties, PubMed Central (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2762312/
Sources
Synthesis of 2-Hydroxymethyl-6-methylpyridine from N-Oxide Precursors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the preparation of 2-hydroxymethyl-6-methylpyridine, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the strategic functionalization of 2,6-lutidine via its N-oxide, employing the Boekelheide rearrangement. This document offers a deep dive into the reaction mechanism, step-by-step experimental procedures, and critical insights into process optimization and safety considerations.
Introduction: The Strategic Importance of 2-Hydroxymethyl-6-methylpyridine
2-Hydroxymethyl-6-methylpyridine is a bifunctional molecule featuring both a nucleophilic hydroxymethyl group and a methyl-substituted pyridine ring. This unique structural motif makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical agents, agrochemicals, and ligands for catalysis. The controlled, regioselective synthesis from readily available starting materials is therefore of significant interest.
The transformation from 2,6-lutidine (2,6-dimethylpyridine) to the target molecule is efficiently achieved through a two-step process: N-oxidation followed by a Boekelheide rearrangement and subsequent hydrolysis. This approach allows for the selective functionalization of one of the two methyl groups, a task that can be challenging using direct oxidation methods.
The Core Synthetic Strategy: N-Oxidation and the Boekelheide Rearrangement
The overall synthetic pathway can be visualized as a two-stage process. The initial N-oxidation of 2,6-lutidine activates the methyl groups at the 2- and 6-positions. The subsequent Boekelheide rearrangement, a powerful tool in pyridine chemistry, facilitates the introduction of an acetoxy group onto one of the methyl substituents. This is followed by a straightforward hydrolysis to yield the desired primary alcohol.
Caption: Overall synthetic workflow from 2,6-lutidine to 2-hydroxymethyl-6-methylpyridine.
Unraveling the Mechanism: The Boekelheide Rearrangement
The Boekelheide rearrangement is a cornerstone of this synthetic strategy. While it can proceed through different pathways, the most commonly accepted mechanism for the reaction of 2-alkylpyridine N-oxides with acetic anhydride is a[1][1]-sigmatropic rearrangement.[2][3] However, under certain conditions, the reaction may also involve ion-pair or radical intermediates.[4]
The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride, forming an N-acetoxy pyridinium intermediate. A subsequent deprotonation of one of the methyl groups by a base (such as acetate) generates a key methylene-dihydropyridine intermediate. This intermediate then undergoes a concerted[1][1]-sigmatropic rearrangement, leading to the formation of 2-acetoxymethyl-6-methylpyridine.
Caption: Simplified mechanism of the Boekelheide rearrangement.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Preparation of 2,6-Lutidine N-Oxide
This protocol describes the N-oxidation of 2,6-lutidine using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
2,6-Lutidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,6-lutidine (10.7 g, 100 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (approximately 24.7 g, 110 mmol, assuming 77% purity) in portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution (50 mL) to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-lutidine N-oxide as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Boekelheide Rearrangement of 2,6-Lutidine N-Oxide
This protocol details the conversion of 2,6-lutidine N-oxide to 2-acetoxymethyl-6-methylpyridine.
Materials:
-
2,6-Lutidine N-Oxide
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 2,6-lutidine N-oxide (12.3 g, 100 mmol).
-
Add acetic anhydride (30 mL, 318 mmol).
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess acetic anhydride under reduced pressure.
-
The crude product, 2-acetoxymethyl-6-methylpyridine, can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 3: Hydrolysis of 2-Acetoxymethyl-6-methylpyridine
This protocol describes the final step to obtain 2-hydroxymethyl-6-methylpyridine.
Materials:
-
2-Acetoxymethyl-6-methylpyridine
-
Hydrochloric acid (e.g., 3 M HCl) or Sodium hydroxide (e.g., 10% NaOH solution)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure (Acidic Hydrolysis):
-
Dissolve the crude 2-acetoxymethyl-6-methylpyridine (from the previous step) in 3 M hydrochloric acid (50 mL).
-
Heat the solution to 60-70 °C and stir for 2-3 hours.
-
Cool the solution to room temperature and neutralize by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the 2-hydroxymethyl-6-methylpyridine by column chromatography on silica gel or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-hydroxymethyl-6-methylpyridine.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. N-Oxidation | 2,6-Lutidine | m-CPBA | Dichloromethane | 0 to RT | 12-16 | 85-95 |
| 2. Boekelheide Rearrangement | 2,6-Lutidine N-Oxide | Acetic Anhydride | Neat | ~140 | 4-6 | 70-85 |
| 3. Hydrolysis | 2-Acetoxymethyl-6-methylpyridine | 3 M HCl | Water | 60-70 | 2-3 | >90 |
Note: Yields are indicative and may vary depending on the reaction scale and purification efficiency.
Troubleshooting and Optimization
-
Incomplete N-Oxidation: If the N-oxidation is sluggish, a slight excess of the oxidizing agent can be used. Ensure the 2,6-lutidine is of high purity.
-
Low Yield in Boekelheide Rearrangement: Ensure the reaction is heated to a sufficient temperature to drive the rearrangement. The reaction is typically run neat in acetic anhydride. The presence of water can be detrimental.
-
Formation of Side Products: Over-reaction or side reactions can occur. The primary side product in the Boekelheide rearrangement can be the di-substituted product. Careful control of reaction time and temperature can minimize this. In some cases, radical-mediated side reactions can occur, especially at higher temperatures.[4]
-
Difficult Purification: The final product is a polar molecule. A polar eluent system will be required for column chromatography. Recrystallization from a suitable solvent pair can also be effective.
Conclusion
The synthesis of 2-hydroxymethyl-6-methylpyridine from 2,6-lutidine via its N-oxide and a subsequent Boekelheide rearrangement is a robust and efficient method. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully perform this valuable transformation. The strategic use of the N-oxide functionality allows for regioselective functionalization that is otherwise difficult to achieve, highlighting the power of classical heterocyclic chemistry in modern synthetic applications.
References
-
The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. Refubium - Freie Universität Berlin. [Link]
-
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. [Link]
- Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis.
-
Boekelheide reaction. ResearchGate. [Link]
-
Study of the asymmetric Boekelheide rearrangement reaction for 2-alkyl pirydines. UPCommons. [Link]
Sources
Application Notes and Protocols for the Reissert-Henze Reaction on Pyridine N-Oxide Derivatives
Introduction: Unlocking Pyridine Functionalization
Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis, however, can be challenging. The Reissert-Henze reaction provides a powerful and reliable method for the direct C-2 cyanation of pyridine rings, starting from readily available pyridine N-oxides. This transformation is invaluable for introducing a versatile cyano group, which serves as a synthetic handle for further molecular elaboration.
The core principle of the Reissert-Henze reaction involves the activation of the pyridine N-oxide with an acylating agent. This activation step is crucial as it transforms the electron-rich N-oxide into a highly reactive N-acyloxypyridinium salt. This intermediate is then susceptible to nucleophilic attack by a cyanide source, predominantly at the C-2 position.[1] A subsequent rearomatization step via the elimination of the acyl group yields the desired 2-cyanopyridine derivative. This application note provides an in-depth exploration of the reaction mechanism, a discussion of the rationale behind reagent selection, detailed experimental protocols, and troubleshooting guidance for researchers in organic synthesis and drug development.
The Reaction Mechanism: A Stepwise Analysis
The efficacy of the Reissert-Henze reaction hinges on a well-understood, stepwise mechanism. The following breakdown illuminates the electronic transformations that govern this process.
-
Activation of the Pyridine N-oxide: The reaction is initiated by the nucleophilic attack of the N-oxide oxygen onto the electrophilic carbonyl carbon of the acylating agent (e.g., benzoyl chloride or dimethylcarbamoyl chloride). This forms a highly reactive N-acyloxypyridinium intermediate.[1] This intermediate is often not isolated due to its hygroscopic and unstable nature.[2]
-
Nucleophilic Attack by Cyanide: The N-acyloxy group is strongly electron-withdrawing, rendering the C-2 and C-6 positions of the pyridine ring highly electrophilic. A cyanide anion (from a source like KCN or TMSCN) then attacks one of these activated positions. For steric and electronic reasons, attack at the C-2 position is generally favored.[3] This addition breaks the aromaticity of the ring, forming a 1,2-dihydropyridine intermediate.[2]
-
Rearomatization and Product Formation: The final step involves the elimination of the acyloxy group and a proton from the C-2 position. This process restores the aromaticity of the pyridine ring and yields the final 2-cyanopyridine product.
Caption: The three key stages of the Reissert-Henze reaction.
Field-Proven Insights: Causality Behind Experimental Choices
The success and selectivity of the Reissert-Henze reaction are highly dependent on the choice of reagents and reaction conditions. Understanding the function of each component allows for rational optimization and troubleshooting.
Choice of Acylating Agent
The acylating agent is not merely an activator; its structure influences the reactivity of the N-acyloxypyridinium intermediate.
-
Benzoyl Chloride (PhCOCl): A classic and effective reagent. The resulting N-benzoyloxypyridinium salt is highly reactive.[4]
-
Dimethylcarbamoyl Chloride (Me₂NCOCl): Often provides cleaner reactions and better yields, particularly for sensitive substrates. The resulting carbamoyl group can be a better leaving group.[5]
-
Trifluoroacetic Anhydride (TFAA): A very powerful activating agent, used for less reactive pyridine N-oxides.
-
p-Toluenesulfonyl Chloride (TsCl): Can also be used for activation, though sometimes with lower success rates compared to acyl chlorides.[3]
The choice is often a balance between reactivity and stability. Highly reactive acylating agents may lead to side reactions if not controlled properly.
The Cyanide Source: Not All Are Created Equal
The source of the cyanide nucleophile is a critical parameter.
-
Potassium Cyanide (KCN) / Sodium Cyanide (NaCN): Inexpensive and common, but their low solubility in many organic solvents can be a limitation.[5][6] Often used in two-phase systems or with polar aprotic solvents.[3]
-
Trimethylsilyl Cyanide (TMSCN): Offers excellent solubility in organic solvents, leading to more homogeneous reaction conditions and often higher yields. It is a milder and safer alternative to KCN for certain applications, as it reduces the concentration of free cyanide ions.[3][7]
-
Zinc Cyanide (Zn(CN)₂): A less toxic alternative that can be effective, particularly in reactions aiming for direct synthesis of more complex derivatives.[8]
Using a non-aqueous, non-nucleophilic solvent in combination with a soluble cyanide source like TMSCN can significantly improve yields by preventing competing side reactions such as the hydrolysis of the acylating agent.[3]
Solvent Effects
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway.
-
Aprotic, Non-polar Solvents (e.g., Dichloromethane, Chloroform): Often used in classic Reissert-Henze protocols, especially in two-phase systems with aqueous KCN.[3]
-
Aprotic, Polar Solvents (e.g., Acetonitrile, DMF): Can improve the solubility of cyanide salts and are often used in modern protocols with TMSCN.[9] Non-polar solvents are generally preferred to minimize side reactions.[2]
Regioselectivity
The cyanation predominantly occurs at the C-2 (or C-6) position. This is due to the electronic activation conferred by the N-acyloxy group.
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring generally increase the yield of the reaction.[2] Electron-donating groups can sometimes lead to lower yields.[9]
-
Steric Hindrance: Bulky substituents at the C-3 position can influence the ratio of C-2 to C-6 cyanation, though C-2 attack usually predominates.[2]
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: General Procedure using Dimethylcarbamoyl Chloride and Potassium Cyanide
This protocol is adapted for the synthesis of 2-cyano-4-amidopyridine.[5]
Materials:
-
4-Amidopyridine N-oxide
-
Dimethylcarbamoyl chloride
-
Potassium cyanide (KCN)
-
Anhydrous Acetonitrile (CH₃CN)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 4-amidopyridine N-oxide (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile (10 mL) and stir to form a suspension. To this suspension, add potassium cyanide (2.0 mmol, 2.0 eq). Carefully and slowly add dimethylcarbamoyl chloride (3.0 mmol, 3.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical yields for the Reissert-Henze reaction under various conditions.
| Starting Material | Acylating Agent | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine N-oxide | Benzoyl Chloride | KCN | CHCl₃/H₂O | RT | 1 | ~40-60 | [3] |
| 3-Methylpyridine N-oxide | Benzoyl Chloride | TMSCN | CH₂Cl₂ | RT | 1 | 85 | [7] |
| 4-Amidopyridine N-oxide | (CH₃)₂NCOCl | KCN | CH₃CN | 120 | 4 | 75 | [5] |
| Thieno[2,3-b]pyridine N-oxide | Benzoyl Chloride | KCN | - | - | - | 43-84 | [4] |
| 3-Chloropyridine N-oxide | Benzoyl Chloride | TMSCN | CH₂Cl₂ | RT | 1 | 92 | [7] |
Safety and Handling: A Self-Validating System
Working with cyanides is extremely hazardous and requires strict adherence to safety protocols.
-
Toxicity: Cyanide salts and hydrogen cyanide (HCN) gas are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[6]
-
Engineering Controls: All work with cyanide salts must be conducted in a certified chemical fume hood to prevent inhalation of dust or HCN gas.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and double gloves (e.g., a utility-grade nitrile glove over an exam-style glove).[10][11]
-
Acid Incompatibility: NEVER allow cyanide salts to come into contact with acids. This reaction generates highly toxic hydrogen cyanide gas.[12] All work areas and waste containers should be kept basic.
-
Emergency Preparedness: An approved safety shower and eyewash station must be immediately accessible.[10] Ensure that an emergency response plan is in place and that all lab personnel are aware of it. An antidote kit (e.g., amyl nitrite) should be available, and personnel should be trained in its use.
-
Waste Disposal: Cyanide waste is considered acutely hazardous (P-listed waste). All solid and liquid waste must be segregated, properly labeled, and disposed of according to institutional and regulatory guidelines.[6]
Caption: A generalized workflow for the Reissert-Henze reaction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents- Insufficient activation- Moisture in the reaction | - Use freshly distilled/purified reagents- Use a stronger activating agent (e.g., TFAA)- Ensure anhydrous conditions (dry solvent, inert atmosphere) |
| Formation of Side Products | - Reaction temperature too high- Hydrolysis of acylating agent- Competing reaction pathways | - Perform the reaction at a lower temperature- Use TMSCN in an anhydrous solvent to avoid water- Optimize the choice of acylating agent and solvent |
| Difficulty in Purification | - Product is basic and sticks to silica gel | - Add a small amount of a base (e.g., triethylamine) to the eluent during column chromatography- Consider purification by distillation or crystallization if applicable[13] |
Conclusion
The Reissert-Henze reaction is a cornerstone of pyridine chemistry, offering a direct and efficient route to valuable 2-cyanopyridine intermediates. By understanding the underlying mechanism and the rationale behind the selection of reagents and conditions, researchers can effectively apply and optimize this reaction for a wide range of pyridine N-oxide derivatives. Adherence to rigorous safety protocols is paramount when handling the hazardous materials involved. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel molecular entities.
References
-
Nishiwaki, N., et al. (2000). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 58(1), 28-39. [Link]
-
Minakata, S., Komatsu, M., & Ohshiro, Y. (1992). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Chemistry Letters, 21(4), 589-592. [Link]
-
Yamamoto, Y., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]
-
Fife, W. K. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(10), 2375-2394. [Link]
-
Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]
-
Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX. The reissert‐henze reaction as a route to simple c‐substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry, 20(1), 133-137. [Link]
-
Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 48(8), 1375–1377. [Link]
-
Abdel-Wahab, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Brannmjk, X. P. (2020). Reissert-Henze reaction. SciSpace. [Link]
-
Manley, P. W., & Bilodeau, M. T. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(22), 5093–5096. [Link]
-
Merino, P. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 5(13), 2025-2039. [Link]
-
Nishiwaki, N., et al. (2007). ChemInform Abstract: Functionalization of a Pyridine Framework Through Intramolecular Reissert—Henze Reaction of N-(Carbamoyloxy)pyridinium Salts and Unexpected Insertion of Ethereal Solvents. ChemInform, 38(31). [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Retrieved from [Link]
-
Nishiwaki, N., et al. (1992). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Chemistry Letters, 21(4), 589-592. [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
- European Patent Office. (2007). Process for the preparation of 2-cyanopyridine derivatives (Patent No. EP1746089B1).
-
Grokipedia. (n.d.). Reissert reaction. Retrieved from [Link]
-
Wang, L., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41287. [Link]
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
Hach. (n.d.). An Overview and Comparison of Methods for Cyanide Analysis. Retrieved from [Link]
-
Uff, B. C., et al. (1971). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic, 1946-1951. [Link]
-
European Patent Office. (2007). Process for the preparation of 2-cyanopyridine derivatives (Patent No. 1746089). Retrieved from [Link]
-
Wang, J., et al. (2022). Application of Combined Cyanide Sources in Cyanation Reactions. Catalysts, 12(11), 1369. [Link]
-
Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. [Link]
-
The University of Tennessee Health Science Center. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. uthsc.edu [uthsc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving yield of 2-cyano-6-methylpyridine 1-oxide synthesis
Technical Support Center: Process Chemistry Division Ticket ID: #882-CN-OX Subject: Yield Optimization for 2-Cyano-6-methylpyridine 1-oxide Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
User Issue: Low yield and variable purity during the N-oxidation of 2-cyano-6-methylpyridine (6-methylpicolinonitrile). Root Cause Analysis: The synthesis of 2-cyano-6-methylpyridine 1-oxide presents a classic "push-pull" conflict in heterocyclic chemistry.
-
Electronic Deactivation: The cyano group at C2 is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the ring nitrogen. This makes the N-oxidation sluggish compared to simple pyridines.
-
Hydrolysis Susceptibility: The nitrile group is prone to hydrolysis (forming the amide, 2-carbamoyl-6-methylpyridine) under the acidic, aqueous conditions often created by standard oxidants like
/Acetic Acid or unbuffered mCPBA. -
Steric Hindrance: The methyl group at C6 provides slight steric shielding of the nitrogen lone pair, further retarding the attack on the oxidant.
The Solution: Switch from aqueous/acidic oxidants to anhydrous systems. The recommended protocol uses Urea-Hydrogen Peroxide (UHP) with an anhydride activator, or a strictly buffered mCPBA system.
Troubleshooting Decision Tree
Before altering your protocol, use this logic flow to identify the specific failure mode of your current process.
Figure 1: Diagnostic workflow for identifying yield loss mechanisms.
Recommended Protocols
Method A: The "Gold Standard" (UHP / TFAA)
Best for: High value substrates, avoiding hydrolysis, and difficult-to-oxidize pyridines.
This method generates trifluoroperacetic acid in situ under anhydrous conditions. The urea acts as a "sponge" for the HF produced, preventing acid-catalyzed hydrolysis of the nitrile.
Reagents:
-
Substrate: 2-cyano-6-methylpyridine (1.0 equiv)
-
Oxidant: Urea-Hydrogen Peroxide (UHP) complex (2.0 – 3.0 equiv)
-
Activator: Trifluoroacetic Anhydride (TFAA) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Suspend UHP (finely ground) in anhydrous DCM at 0°C under nitrogen.
-
Activation: Add TFAA dropwise. Caution: Exothermic. The urea will eventually precipitate as a white solid.[1]
-
Addition: Add the pyridine substrate solution (in DCM) dropwise to the oxidant mixture at 0°C.
-
Reaction: Allow to warm to room temperature (RT). Stir for 3–6 hours. Monitor by TLC/LCMS.
-
Note: The absence of water prevents the nitrile
amide conversion.
-
-
Quench: Cool to 0°C. Add water carefully to quench excess anhydride.
-
Workup:
Method B: The "Buffered" mCPBA Route
Best for: Routine synthesis where UHP is unavailable.
Standard mCPBA oxidation generates m-chlorobenzoic acid (mCBA), which is acidic enough to hydrolyze the nitrile if water is present or during workup.
Reagents:
-
Substrate: 1.0 equiv
-
Oxidant: mCPBA (1.2 – 1.5 equiv)
-
Buffer: Sodium Bicarbonate (
) solid (2.0 equiv) -
Solvent: DCM[2]
Step-by-Step Protocol:
-
Buffering: Add the substrate and solid
to DCM. Stir for 10 mins. -
Oxidation: Add mCPBA portion-wise at 0°C. Do not add all at once.
-
Reaction: Stir at RT overnight.
-
Scavenging (Crucial):
-
Do not use a simple aqueous wash immediately, as the heat of neutralization can hydrolyze the nitrile.
-
Add solid Calcium Hydroxide (
) or use a basic alumina plug to sequester the mCBA acid before aqueous contact. -
Alternatively, wash with cold (
) 10% solution rapidly.
-
Comparative Data: Oxidant Selection
| Feature | mCPBA (Standard) | UHP / TFAA (Recommended) | |
| Reaction Medium | Organic (DCM) | Aqueous / Acidic | Anhydrous Organic |
| Acidity | Moderate (generates ArCOOH) | High (Acetic Acid) | Low (Buffered by Urea) |
| Nitrile Stability | Moderate (Risk of hydrolysis) | Poor (High hydrolysis risk) | Excellent |
| Workup Difficulty | High (Removing acid) | Moderate | Low (Filtration) |
| Typical Yield | 40–60% | <30% | 85–95% |
Frequently Asked Questions (FAQs)
Q1: My LCMS shows a mass of M+18 alongside my product. What is it? A: This is the amide byproduct (2-carbamoyl-6-methylpyridine). It comes from the hydrolysis of your nitrile.[4][5]
-
Immediate Fix: Ensure your solvent is dry. If using mCPBA, add solid
to the reaction flask to neutralize acid as it forms.
Q2: I cannot remove the m-chlorobenzoic acid (mCBA) completely. It co-elutes on the column. A: Pyridine N-oxides are highly polar, often streaking on silica.
-
Fix 1: Use Basic Alumina instead of Silica for purification. The alumina retains the acidic impurities.
-
Fix 2: Dissolve the crude mixture in minimal DCM and add cold diethyl ether or pentane. The N-oxide often precipitates, while mCBA remains in solution (or vice versa, depending on exact lipophilicity, but usually the N-oxide is less soluble in ether).
Q3: Can I use Sodium Tungstate (
Q4: Is the reaction exothermic? A: Yes. The N-oxidation of pyridines is exothermic. When using TFAA with UHP, the activation step is highly exothermic. Always activate the oxidant at 0°C before adding the substrate, or add the anhydride very slowly to the substrate/UHP mixture.
References
-
Caron, S. et al. "Large-Scale Synthesis of 4-Cyanopyridine." Journal of Organic Chemistry, 2006, 71(16), 5993–5996. (Demonstrates the superiority of UHP/TFAA for electron-deficient cyanopyridines).
-
Cooper, M. S. et al. "Oxidation of Electron Deficient Pyridines." Synlett, 1990, 533-535. (Foundational paper on using UHP/TFAA for deactivated systems).
-
Jain, S. L. et al. "Rhenium-Catalyzed Oxidation of Nitrogen Heterocycles." Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 99-103. (Alternative catalytic routes).
-
Maffioli, S. I. et al. "Improved Synthesis of 2-Cyanopyridine N-oxides." Organic Process Research & Development, 2004, 8(6), 960-963. (Industrial scale-up considerations).
Sources
Technical Support Center: Nitrile Preservation During N-Oxidation
Status: Operational Ticket ID: N-OX-CN-PROTECT Assigned Specialist: Senior Application Scientist
Executive Summary: The "Nitrile Dilemma"
Welcome to the technical support hub for N-oxidation. You are likely here because you need to oxidize a pyridine (or tertiary amine) nitrogen, but your molecule contains a nitrile (cyano) group.
The Problem: Standard N-oxidation conditions (aqueous
The Solution: You must decouple the oxidation potential from the hydrolysis potential. This guide provides anhydrous or buffered protocols to ensure chemoselectivity.
Diagnostic Workflow
Before selecting a reagent, determine your substrate's sensitivity using the decision tree below.
Figure 1: Reagent selection guide based on substrate stability and scale.
Mechanistic Insight: Why Hydrolysis Happens
To prevent the side reaction, you must understand the competing pathways.
-
Pathway A (Desired): Electrophilic attack of the oxidant (Peracid) on the Nitrogen lone pair.
-
Pathway B (Undesired): Nucleophilic attack of water (acid-catalyzed) or hydroperoxide anion (base-catalyzed) on the Nitrile carbon.
Critical Failure Point: Using aqueous hydrogen peroxide (
Figure 2: Competing reaction pathways. Pathway B is suppressed by excluding water and extreme pH.
Validated Protocols
Protocol A: The "Gold Standard" (m-CPBA)
Best for: Small scale (<5g), acid-stable substrates.
Reagent: meta-Chloroperoxybenzoic acid (m-CPBA). Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous).
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the nitrile-pyridine substrate in DCM (approx. 10 mL/g).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses the side reaction.
-
Addition: Add 1.1 to 1.2 eq of m-CPBA portion-wise over 15 minutes.
-
Monitoring: Warm to room temperature (RT) and monitor by TLC/LCMS. Reaction typically completes in 2–4 hours.
-
Workup (Crucial):
Why this works: m-CPBA is commercially available as a solid. Using it in DCM excludes the water necessary for nitrile hydrolysis [1].
Protocol B: The "Green & Scalable" (UHP + Phthalic Anhydride)
Best for: Acid-sensitive substrates, larger scales, or when chlorinated solvents are banned.
Reagent: Urea Hydrogen Peroxide (UHP) + Phthalic Anhydride. Solvent: Methanol or Acetonitrile.[3]
Step-by-Step:
-
Preparation: Dissolve 1.0 eq of substrate and 2.0 eq of Phthalic Anhydride in Methanol.
-
Addition: Add 2.5 eq of UHP (solid) in one portion.
-
Reaction: Stir at Room Temperature. The phthalic anhydride reacts with UHP to generate monoperoxyphthalic acid in situ under essentially neutral/mild conditions.
-
Completion: Reaction times vary (6–24 hours).
-
Workup:
-
The byproduct is phthalic acid (insoluble in DCM/CHCl3).
-
Concentrate the methanol.
-
Redissolve residue in DCM; filter off the precipitated phthalic acid/urea.
-
Why this works: This method generates the active oxidant in a non-aqueous environment without strong mineral acids, preventing the hydration of the nitrile [2].
Comparative Data: Reagent Tolerance
| Feature | Aqueous H2O2 / AcOH | m-CPBA (DCM) | UHP / Phthalic Anhydride | Oxone |
| Nitrile Stability | 🔴 Poor (High Hydrolysis Risk) | 🟢 Excellent | 🟢 Excellent | 🟡 Moderate |
| Water Content | High | Low/None | Low/None | High |
| Acidity | High (pH < 2) | Moderate (Weak Acid) | Neutral to Mild | Acidic |
| Scale Suitability | High | Low (Explosion risk >100g) | High (Safe solid) | Moderate |
| Byproduct Removal | Easy (Evaporation) | Moderate (Chromatography/Wash) | Easy (Filtration) | Difficult (Salts) |
Troubleshooting & FAQ
Q: My nitrile hydrolyzed to an amide despite using m-CPBA. What happened?
-
Diagnosis: Your m-CPBA might be old or wet. Commercial m-CPBA is stabilized with ~25% water/acid.
-
Fix: Dry your m-CPBA solution by dissolving it in DCM and drying over
before adding it to the reaction. Alternatively, switch to Protocol B (UHP), which is inherently drier.
Q: I cannot use chlorinated solvents (DCM) due to green chemistry regulations.
-
Fix: Use Protocol B (UHP/Phthalic Anhydride) in Ethyl Acetate or Methanol. It is a recognized "Green Chemistry" alternative.
Q: Can I use Methyltrioxorhenium (MTO)?
-
Answer: Yes. MTO (0.5 mol%) with aqueous
is highly selective. However, because it uses aqueous peroxide, you must keep the reaction time short and temperature low to avoid hydrolysis. It is expensive but effective for very valuable late-stage intermediates [3].
Q: What if my product is water-soluble and I can't do an aqueous workup?
-
Fix: Use the UHP protocol. After the reaction, dilute with ether/DCM to precipitate the urea and phthalic acid byproducts, then simply filter. No water wash required.
References
-
m-CPBA N-Oxidation Protocols & Handling
- Source: Organic Chemistry Portal. "3-Chloroperoxybenzoic acid (mCPBA)."
-
URL:[Link]
-
Urea Hydrogen Peroxide (UHP)
-
Methyltrioxorhenium (MTO)
- Source: Herrmann, W. A. et al.
-
URL:[Link]
-
Mechanism of Nitrile Hydrolysis (Radziszewski Reaction)
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Workup [chem.rochester.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 5. The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles [organic-chemistry.org]
- 6. wisconsin.edu [wisconsin.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
removing unreacted mCPBA from pyridine N-oxide reaction mixtures
Topic: Strategies for the Removal of Unreacted m-CPBA and Byproducts from Pyridine N-Oxide Reaction Mixtures
Introduction
The N-oxidation of pyridines using meta-chloroperoxybenzoic acid (m-CPBA) is a fundamental and widely utilized transformation in medicinal and process chemistry.[1][2] The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, facilitating a range of subsequent reactions and often improving the physicochemical properties of the parent molecule, such as aqueous solubility.[3][4]
Despite the reaction's utility, a persistent challenge for researchers is the efficient removal of unreacted m-CPBA and its primary byproduct, meta-chlorobenzoic acid (MCBA), from the crude reaction mixture.[5][6] Incomplete purification can lead to difficulties in subsequent steps, inaccurate analytical data, and compromised product stability. This guide provides a comprehensive overview of field-proven methods for purifying pyridine N-oxides, grounded in the chemical principles governing each technique.
Understanding the Impurities
Effective purification begins with understanding the properties of the compounds you wish to remove.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): The oxidizing agent. It is a peroxide and remains a reactive, moderately polar organic solid. Commercially available m-CPBA is typically a stabilized mixture containing m-CPBA (often <77%), MCBA, and water.[7] Pure m-CPBA is shock-sensitive and potentially explosive.[7]
-
meta-Chlorobenzoic Acid (MCBA): The byproduct of the oxidation. It is a white, crystalline solid with acidic properties (pKa ≈ 3.8).[8][9] It exhibits moderate solubility in many organic solvents like dichloromethane and ethyl acetate but is highly soluble in aqueous base due to the formation of its corresponding carboxylate salt.[8][10]
Core Purification Strategies: A Comparative Overview
The choice of purification strategy depends on the scale of the reaction, the stability of the desired N-oxide product, and its physical properties (e.g., solubility, crystallinity).
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Reductive Quench & Basic Wash | Chemical decomposition of excess m-CPBA, followed by acid-base extraction of MCBA. | Highly effective and scalable. Directly removes both key impurities. | Requires multiple aqueous washes. Risk of emulsion formation. Not suitable for base-sensitive or highly water-soluble products. | Most general applications where the product is stable to mild base and soluble in a water-immiscible organic solvent. |
| Precipitation / Filtration | Exploits the low solubility of MCBA in certain solvents, especially upon cooling. | Simple and fast. Avoids aqueous workups. | Often incomplete removal. Product may co-precipitate, lowering yield. | Reactions in non-polar solvents (e.g., dichloroethane) where MCBA has poor solubility.[11] |
| Flash Column Chromatography | Separation based on polarity differences using a stationary phase (e.g., silica gel). | Excellent for final purification to high purity. Can separate complex mixtures. | Can be time-consuming and requires significant solvent volumes. Product may be unstable on silica. MCBA is very polar and can streak on the column.[11][12] | Small to medium-scale reactions, or as a final polishing step after a preliminary workup. |
| Product Crystallization | Isolation of the desired N-oxide as a crystalline solid from the crude mixture. | Can provide very high purity product in a single step. | Product must be a stable, crystalline solid. Requires screening for suitable solvent systems. | Products that are known to be crystalline and have significantly different solubility profiles from MCBA.[13] |
Logical Workflow for Purification Strategy Selection
The following decision tree provides a logical path for selecting an appropriate workup and purification strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: I performed a saturated sodium bicarbonate wash, but my NMR spectrum still shows a significant amount of m-chlorobenzoic acid. What went wrong?
A: This is a common issue. Several factors could be at play:
-
Insufficient Washing: One wash may not be enough. The partition coefficient of the m-chlorobenzoate salt between the organic and aqueous layers is not infinite. It is often necessary to perform two or three washes with fresh bicarbonate solution to ensure complete removal.[11]
-
pH of Aqueous Layer: Ensure you are using enough bicarbonate to fully neutralize and deprotonate all the MCBA. After washing, test the pH of the aqueous layer; it should be basic (pH > 8).
-
Unquenched mCPBA: If you did not quench the excess mCPBA first, it will slowly hydrolyze to MCBA over time, even during storage or concentration. It's also possible for mCPBA to be reduced to MCBA on the column during chromatography.[11] Always quench residual peroxide for robust results.[14][15]
Q2: My product is a salt (e.g., a hydrochloride) or is highly water-soluble. How can I perform an aqueous wash?
A: This is a challenging scenario.
-
pH Adjustment: One strategy is to adjust the pH of the crude mixture to around 4-5. At this pH, MCBA (pKa ~3.8) is largely protonated and less water-soluble, while many basic pyridine N-oxides may remain as protonated, water-soluble salts. This can sometimes allow for the filtration of precipitated MCBA.[3]
-
Alternative Solvents: You may need to avoid an aqueous workup altogether. In this case, purification by reverse-phase or HILIC chromatography might be necessary.[16] Alternatively, careful crystallization from a suitable solvent system could be effective.
Q3: During the basic wash, a thick, stable emulsion formed that won't separate. How can I break it?
A: Emulsions are common, especially with dichloromethane (DCM).
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filter through Celite®: Pass the entire mixture through a pad of Celite® or diatomaceous earth. This can help to break up the fine droplets causing the emulsion.
-
Centrifugation: If the scale allows, centrifuging the mixture can accelerate the separation of the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to separation.
Q4: Is it always necessary to quench the excess m-CPBA with a reducing agent?
A: While not strictly required in every case, it is highly recommended best practice for several reasons:
-
Safety: Quenching destroys the residual peroxide, which is crucial for safety, especially on a larger scale or if the product is to be heated during concentration.[17][18]
-
Product Stability: Unreacted m-CPBA can potentially oxidize sensitive functional groups on your desired product during workup or storage.
-
Purity: As mentioned in Q1, unquenched m-CPBA can convert to MCBA, re-introducing the impurity you are trying to remove. Common quenching agents include aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[14][15][18]
Chemical Workup Transformations
The workup process involves distinct chemical transformations to convert the impurities into easily separable forms.
Caption: Chemical transformations during the workup process.
Detailed Experimental Protocols
Protocol 1: Standard Reductive Quench and Aqueous Basic Wash
This protocol is the most common and generally reliable method for reactions performed in water-immiscible solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0 °C in an ice-water bath. This helps to control any exotherm from the quenching process.
-
Reductive Quench: Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or saturated sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue adding the solution portion-wise until a starch-iodide test paper shows a negative result for peroxides (the paper no longer turns blue/black). Stir for an additional 15-20 minutes at 0 °C.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously, venting frequently. A cessation of gas evolution indicates that the acidic byproduct has been neutralized. Separate the layers. Repeat the NaHCO₃ wash one or two more times.[11]
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to help remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude pyridine N-oxide.
Protocol 2: Purification by Flash Column Chromatography
This method is used when an aqueous workup is not feasible or as a final purification step.
-
Pre-treatment (Recommended): It is highly advisable to perform a reductive quench (see Protocol 1, Step 2) and at least a simple aqueous wash before chromatography if the product is stable. This will remove the bulk of the impurities and improve the quality of the separation.
-
Adsorption: Concentrate the crude reaction mixture to dryness. If it is an oil or low-melting solid, dissolve it in a minimal amount of the column eluent or DCM. If it is a solid, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Preparation: Pack a silica gel column with an appropriate solvent system. Pyridine N-oxides are typically very polar.[16]
-
A common starting eluent system is a gradient of Methanol (MeOH) in Dichloromethane (DCM), for example, starting from 100% DCM and gradually increasing to 5-10% MeOH in DCM.[19]
-
m-Chlorobenzoic acid is also very polar and will elute with polar solvent systems, but it is typically more retained than many non-polar products.[11]
-
-
Elution and Collection: Carefully load the sample onto the column and begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified pyridine N-oxide.
References
-
Workup: mCPBA Oxidation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3-Chlorobenzoic acid. (n.d.). Solubility of Things. Retrieved from [Link]
-
How to remove large excess of mCPBA? (2025, December 18). Reddit. Retrieved from [Link]
-
About Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3-Chlorobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyridine-n-oxide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA. Retrieved from [Link]
-
Preparation and Alkylation of N-Oxide Pyridine. (2021, December 31). Reddit. Retrieved from [Link]
- 2-hydroxy-pyridine-n-oxide and process for preparing same. (n.d.). Google Patents.
-
Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
-
Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various. (n.d.). SciSpace. Retrieved from [Link]
-
How can i purify N-oxides on column chromatography? (2017, February 3). ResearchGate. Retrieved from [Link]
-
How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent? (2016, April 21). ResearchGate. Retrieved from [Link]
- Synthesis process of pyridine-N-oxide. (n.d.). Google Patents.
-
Removal of 3-chlorobenzoic acid from mCPBA reactions. (2023, June 20). Reddit. Retrieved from [Link]
-
I am having problems in removing m-cpba and its corresponding acid? (2020, August 14). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018, April 24). PMC - NIH. Retrieved from [Link]
-
Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides. (n.d.). Rsc.org. Retrieved from [Link]
-
How to dry pyridine N-oxide obtained commerically. (2025, June 17). Reddit. Retrieved from [Link]
-
A review on the synthetic application of meta-chloroperbenzoic acid (m-CPBA). (n.d.). Rsc.org. Retrieved from [Link]
-
Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
m-Chloroperoxybenzoic Acid (m-CPBA) For The Epoxidation of Alkenes. (2025, December 12). Master Organic Chemistry. Retrieved from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA. Retrieved from [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024, March 29). ACS Publications. Retrieved from [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. Retrieved from [Link]
-
m-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? (2020, May 29). Chemistry Stack Exchange. Retrieved from [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 25). YouTube. Retrieved from [Link]
-
Syntheses of some pyrimidine N-oxides. (n.d.). Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 8. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Workup [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Cyano-6-Methylpyridine 1-Oxide
Case ID: PUR-CN-PYR-OX-001 Topic: Column Chromatography & Troubleshooting for Electron-Deficient N-Oxides Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Purifying 2-cyano-6-methylpyridine 1-oxide presents a specific set of chromatographic challenges. Unlike simple pyridines, the N-oxide moiety introduces significant polarity and hydrogen-bond accepting capability, while the cyano group withdraws electron density, altering the basicity of the oxygen.
Successful isolation requires managing three critical variables:
-
m-Chlorobenzoic Acid (mCBA) Removal: If mCPBA was the oxidant, the acidic byproduct will co-elute or streak if not removed prior to chromatography.
-
Silanol Interaction: The N-oxide oxygen interacts strongly with acidic silanols on silica gel, leading to peak tailing.
-
Solubility Mismatch: The product is often insoluble in non-polar mobile phases, necessitating dry-loading techniques.
Part 1: Pre-Purification Assessment (The "Triage")
CRITICAL WARNING: Do not load the crude reaction mixture directly onto the column if you used mCPBA. The byproduct, mCBA, is acidic and polar; it will smear across your product fractions, contaminating the N-oxide.
Protocol: mCBA Scavenging Workflow
Before touching a column, you must validate the removal of oxidants.
-
Dissolution: Dissolve the crude residue in Dichloromethane (DCM) .
-
Basic Wash: Wash the organic layer vigorously with saturated aqueous NaHCO₃ (3x) or 10% K₂CO₃ .
-
Mechanism:[1] This converts mCBA (acid) into its water-soluble salt (benzoate), partitioning it into the aqueous layer. The N-oxide (neutral/weakly basic) remains in the DCM.
-
-
Verification: Spot a TLC plate.
Part 2: Method Development (The Setup)
Stationary Phase Selection
-
Standard: Silica Gel 60 (40–63 µm).
-
Alternative (Recommended for Scale-up): Neutral Alumina (Activity Grade III).
-
Why? Alumina is less acidic than silica, significantly reducing the "tailing" caused by the N-oxide oxygen interacting with surface hydroxyls.
-
Mobile Phase System
The cyano group makes this molecule less basic than 2-picoline N-oxide, but it remains polar.
| Gradient Stage | Solvent System (v/v) | Purpose |
| Equilibration | 100% DCM | Wet the column; remove non-polar impurities. |
| Elution A | 98:2 DCM/MeOH | Elutes unreacted starting material (2-cyano-6-methylpyridine). |
| Elution B | 95:5 DCM/MeOH | Target Elution Zone. The N-oxide typically elutes here. |
| Flush | 90:10 DCM/MeOH | Elutes any remaining "streaky" material. |
Loading Strategy (Dry Loading)
N-oxides often exhibit poor solubility in low-polarity solvents (like Hexane or pure DCM), leading to precipitation at the top of the column ("crashing out").
Protocol:
-
Dissolve crude material in a minimal amount of MeOH/DCM.
-
Add Celite 545 (approx. 2g Celite per 1g crude).
-
Rotary evaporate until a free-flowing powder is obtained.
-
Pack this powder layer on top of the equilibrated silica column.
Part 3: Troubleshooting & FAQs
Q1: "I see a white solid precipitating inside the column during the run. Flow has stopped."
Diagnosis: mCBA Contamination. You likely skipped the basic wash or used insufficient base. The mCBA is less soluble in DCM than the N-oxide and crystallizes inside the column pores. The Fix:
-
Immediate: Switch to 100% EtOAc or 10% MeOH/DCM to flush everything out.
-
Recovery: Re-dissolve the eluted mixture in DCM and perform the NaHCO₃ wash described in Part 1.
Q2: "My product is tailing badly (streaking) over 20 fractions."
Diagnosis: Silanol Hydrogen Bonding. The N-oxide oxygen is acting as a hydrogen bond acceptor with the acidic protons on the silica surface. The Fix:
-
Add a Modifier: Add 1% Triethylamine (TEA) to your mobile phase.
-
Mechanism:[1] TEA blocks the active silanol sites, allowing the N-oxide to pass through without "sticking."
-
Caution: Ensure the TEA is removed post-column (it is volatile, but residual salts can remain).
-
Q3: "I have poor separation between the Starting Material and the N-Oxide."
Diagnosis: Gradient too steep. The Fix:
-
Hold the gradient at 100% DCM or 1% MeOH/DCM for at least 3 column volumes (CV). The starting material (2-cyano-6-methylpyridine) is much less polar and should elute easily. Only then switch to 5% MeOH.
Part 4: Decision Logic & Visualization
Workflow: Purification Decision Tree
Caption: Decision logic for pre-purification workup and column loading strategy.
Mechanism: Silanol Interference vs. TEA Blocking
Caption: Mechanism of peak tailing and how basic modifiers (TEA) improve resolution.
References
-
Organic Syntheses. (1962). Pyridine-N-oxide.[3][4][5][6][7][8][9] Org. Synth. 1962, 42, 85.
-
Katritzky, A. R., et al. (2005).[3] Preparation of Cyanopyridines by Direct Cyanation. Synthesis 2005(6): 993-997.[3]
-
Frontier, A. (2026). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry.
-
BenchChem. (2025).[7][8][10] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Cyano-6-methylpyridine 1-oxide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic, field-proven approach to purifying 2-cyano-6-methylpyridine 1-oxide .
Recrystallization is not merely a procedure; it is a thermodynamic manipulation of solubility. To achieve high purity and yield, you must understand the causality behind solvent interactions and treat your purification workflow as a self-validating system.
The Mechanistic Basis of Solvent Selection
The structural anatomy of 2-cyano-6-methylpyridine 1-oxide dictates its solubility profile. The molecule possesses a dual nature:
-
High Dipole Moment (N–O Bond): The dative nitrogen-oxygen bond features a partial negative charge on the oxygen, making it an exceptional hydrogen-bond acceptor.
-
Lipophilic Core: The pyridine ring, augmented by the 6-methyl and 2-cyano groups, imparts significant hydrophobic character.
Because of this amphiphilic character, highly polar protic solvents (like water) will solvate the N-oxide too strongly, preventing crystallization, while purely non-polar solvents (like hexane) will fail to dissolve the compound even at boiling temperatures. The optimal approach requires either a polar protic solvent capable of reversible H-bonding (e.g., Methanol) [1] or a binary aprotic system that balances polarity and lipophilicity (e.g., Toluene/Heptane) [2].
Decision matrix for selecting protic vs. aprotic solvent systems based on crude purity.
Solvent Selection Matrix
To facilitate rapid decision-making, the quantitative and qualitative data for standard pyridine N-oxide recrystallization solvents are summarized below.
| Solvent System | Classification | Volatility (bp) | Yield Potential | Purity Potential | Mechanistic Rationale |
| Methanol | Polar Protic | 64.7 °C | Moderate (60-70%) | Excellent | H-bonds directly to the N-oxide. Steep solubility curve upon cooling [1]. |
| Toluene / Heptane | Binary Aprotic | 110 °C / 98 °C | High (80-90%) | Good | Toluene dissolves the lipophilic core; heptane acts as a potent anti-solvent [2]. |
| Acetone | Polar Aprotic | 56.0 °C | Good (75%) | Good | Dipole-dipole interactions stabilize the N-oxide without strong H-bonding [3]. |
| IPA / Diethyl Ether | Protic / Aprotic | 82.6 °C / 34.6 °C | Moderate | Good | IPA provides mild solvation; ether forces rapid nucleation. |
Standard Operating Procedure (SOP): Self-Validating Recrystallization
This protocol utilizes Methanol as the primary solvent. To ensure this is a self-validating system, always retain a 5 mg sample of your crude material. Post-recrystallization, a comparative melting point analysis and HPLC injection must be performed. A successful run will yield a sharp melting point and an HPLC purity >99%, validating the solvent system without requiring immediate downstream NMR.
Step-by-Step Methodology:
-
Dissolution: Weigh the crude 2-cyano-6-methylpyridine 1-oxide into a round-bottom flask equipped with a reflux condenser. Add boiling methanol dropwise (approx. 3–5 mL per gram of crude) while stirring until the solid is completely dissolved. Causality: Minimal solvent ensures the solution is saturated at the boiling point, maximizing the thermodynamic driving force for crystallization upon cooling.
-
Hot Filtration: If the solution is cloudy or contains insoluble particulates, pass it rapidly through a pre-warmed Büchner funnel. Causality: Removes nucleation inhibitors and physical impurities that can trap contaminants in the crystal lattice.
-
Primary Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) over 2 hours. Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, excluding impurities.
-
Maturation: Once room temperature is reached and initial crystals have formed, transfer the flask to an ice bath (0–5 °C) for 1 hour. Causality: Lowers the kinetic energy of the system, forcing the remaining solvated N-oxide out of the methanol.
-
Isolation & Washing: Recover the crystals via vacuum filtration. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold diethyl ether or heptane. Causality: The cold anti-solvent washes away residual mother liquor containing impurities without re-dissolving the purified product.
-
Drying: Dry the crystals under high vacuum (0.1 mbar) for 12 hours to remove trace solvent.
Step-by-step recrystallization workflow highlighting critical troubleshooting interventions.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. Why does this happen and how do I fix it? A: Oiling out occurs when the saturation temperature of the solution exceeds the melting point of the solute-solvent mixture. Because 2-cyano-6-methylpyridine 1-oxide has a highly polar N-O bond alongside a lipophilic core, it can form supersaturated, stable emulsions. Fix: Reheat the mixture until it is a single homogeneous phase. Add 10-15% more of the primary solvent to lower the saturation temperature, and cool very slowly. Seeding the solution with a pure crystal just above the cloud point will force solid nucleation over liquid-liquid phase separation.
Q: I am experiencing low yields (<40%) after cooling in methanol. How can I improve recovery? A: Pyridine N-oxides can remain highly soluble in protic solvents even at 0 °C due to persistent hydrogen bonding with the solvent network [1]. Fix: Introduce an anti-solvent. While the flask is in the ice bath, add cold diethyl ether or heptane dropwise. This disrupts the methanol hydrogen-bonding network and sharply decreases the solubility of the N-oxide. Alternatively, switch entirely to the Toluene/Heptane binary system where the temperature-dependent solubility curve is much steeper [2].
Q: Is thermal degradation a concern during the hot filtration step? A: Generally, pyridine N-oxides are thermally stable up to 100–150 °C. However, prolonged heating in the presence of trace acids or transition metal impurities can lead to catalytic deoxygenation (reverting the N-oxide back to the parent pyridine) [4]. Fix: Minimize the time the compound spends in boiling solvent. Use a heat gun to keep the filtration apparatus warm rather than boiling the solution excessively for prolonged periods.
Q: The crystals are slightly yellow after drying. Is this an impurity? A: Pure 2-cyano-6-methylpyridine 1-oxide should be a white to off-white crystalline solid. A yellow tint usually indicates trace amounts of unoxidized parent pyridine or over-oxidation byproducts. Fix: Perform a secondary recrystallization using Acetone [3], or slurry the crystals in cold diethyl ether for 10 minutes and re-filter.
References
- Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications.Molecules (MDPI). Details the use of methanol for the recrystallization of cyanopyridine 1-oxides.[URL: https://www.mdpi.com/1420-3049/26/7/1966]
- Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.Organic Syntheses. Outlines the binary Toluene/Heptane recrystallization protocol for highly functionalized pyridine N-oxides.[URL: https://www.orgsyn.org/demo.aspx?prep=v84p0275]
- 2-hydroxy-pyridine-n-oxide and process for preparing same (US2540218A).Google Patents. Describes the efficacy of acetone in the recrystallization of substituted pyridine N-oxides.[URL: https://patents.google.
- Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14.John Wiley & Sons. Provides authoritative mechanistic data on the thermal stability and deoxygenation pathways of pyridine N-oxides.[URL: https://vdoc.pub/documents/chemistry-of-heterocyclic-compounds-pyridine-and-its-derivatives-supplement-part-two-volume-14-617l19v9p010]
stability of 2-cyano-6-methylpyridine 1-oxide under basic conditions
Welcome to the technical support center for 2-cyano-6-methylpyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic compound. Here, we address common challenges and questions regarding its stability, particularly when subjected to basic conditions during experimental workflows. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your research.
Introduction: The Duality of Reactivity and Instability
2-Cyano-6-methylpyridine 1-oxide is a valuable synthetic intermediate. The N-oxide group profoundly alters the electronic properties of the pyridine ring, activating it for various transformations.[1] It acts as a strong π-donor through resonance while also functioning as a σ-acceptor, making the ring's 2- and 4-positions susceptible to nucleophilic attack.[1] However, this enhanced reactivity is a double-edged sword. The very features that make it synthetically useful—the electron-withdrawing cyano group and the activating N-oxide moiety—also render it susceptible to degradation, especially in the presence of bases.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the stability challenges associated with this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing new, more polar spots on my TLC plate when running a reaction with 2-cyano-6-methylpyridine 1-oxide and a base. What is happening?
Answer: This is the most common stability issue encountered with this reagent. The appearance of highly polar byproducts that streak or remain at the baseline of the TLC plate is a classic sign of nitrile group hydrolysis.
The Underlying Chemistry: Under basic conditions, the cyano group (-C≡N) is susceptible to nucleophilic attack by hydroxide ions (OH⁻) or other basic nucleophiles.[2][3] This reaction proceeds in two main stages:
-
Hydrolysis to Amide: The nitrile is first hydrolyzed to the corresponding primary amide, 6-methylpyridine-2-carboxamide 1-oxide. This amide is significantly more polar than the starting nitrile.
-
Hydrolysis to Carboxylate: With continued exposure to base, especially at elevated temperatures, the amide can be further hydrolyzed to the corresponding carboxylate salt, 6-methylpicolinate 1-oxide.[4][5] This salt is ionic and extremely polar, which explains the streaking or baseline spotting on normal-phase silica gel TLC.
The N-oxide functionality can exacerbate this process by further activating the ring system.
Troubleshooting & Mitigation Strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Nitrile hydrolysis is often significantly accelerated by heat.[3][6]
-
Choice of Base: Switch from strong, nucleophilic bases like NaOH or KOH to non-nucleophilic, sterically hindered bases (e.g., DBU, DBN) or weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) if your reaction chemistry allows.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time. As soon as the starting material is consumed, proceed with the workup to quench the base.
-
Anhydrous Conditions: If permissible, use anhydrous conditions with an appropriate organic base to limit the presence of water, the key reagent for hydrolysis.
Diagram 1: Primary Degradation Pathway Under Basic Conditions
The following diagram illustrates the stepwise hydrolysis of the nitrile group, the most prevalent decomposition route for 2-cyano-6-methylpyridine 1-oxide in the presence of aqueous base.
Caption: Stepwise hydrolysis of the nitrile group under basic conditions.
Question 2: My reaction mixture is turning a dark brown or black color, and I'm getting a complex mixture of products. Is this related to hydrolysis?
Answer: While some discoloration can occur, a rapid shift to a dark brown or black tar-like substance often indicates a more complex decomposition of the pyridine N-oxide ring itself, rather than just simple nitrile hydrolysis.
The Underlying Chemistry: Pyridine N-oxides are known to undergo rearrangements and deoxygenation under certain conditions.[7][8] In the presence of a strong base, several competing pathways can become active:
-
Deprotonation of the Methyl Group: A strong base can deprotonate the acidic protons of the C6-methyl group. The resulting anion is a potent nucleophile that can potentially lead to self-condensation or polymerization reactions, creating complex, high-molecular-weight, colored byproducts.
-
Ring Opening: Although less common under simple basic conditions, highly reactive intermediates could lead to ring-opening pathways, especially if other reactive species are present or if the reaction is conducted at high temperatures.
-
Reaction with Acylating Agents: If your reaction involves an acylating agent (like an acid chloride or anhydride) in the presence of a base, you may be initiating a Reissert-Henze type reaction.[9][10] If not properly controlled, this can lead to a cascade of reactions and decomposition.
Troubleshooting & Mitigation Strategies:
-
Re-evaluate Your Base: This is the most critical factor. If you are using a very strong base like an alkoxide, LDA, or n-BuLi, you are almost certainly promoting methyl group deprotonation. Consider if a weaker base can accomplish your desired reaction.
-
Protecting Groups: If the methyl group protons are the source of reactivity, consider if a synthetic route that installs the methyl group later or temporarily protects it is feasible.
-
Inert Atmosphere: Ensure your reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can sometimes participate in radical-based decomposition pathways that lead to colored impurities.
Question 3: How do I choose the right base for my reaction to maximize the stability of the N-oxide?
Answer: The choice of base is paramount and depends entirely on the specific transformation you are trying to achieve. The key is to select a base that is strong enough to perform the desired chemistry (e.g., deprotonate a substrate) but not so strong or nucleophilic that it aggressively attacks the nitrile or methyl group of your pyridine N-oxide.
Data Presentation: Comparison of Common Bases
| Base | pKₐ of Conjugate Acid (approx. in H₂O) | Type | Primary Risk for 2-cyano-6-methylpyridine 1-oxide | Recommended Use Case |
| Sodium Hydroxide (NaOH) | 15.7 | Strong, Nucleophilic | High: Rapid nitrile hydrolysis.[3][6] | General purpose base; use with extreme caution at low temperatures and for short durations only. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate, Weakly Nucleophilic | Moderate: Can cause slow hydrolysis, especially with heat. | Ideal for reactions needing a solid-phase inorganic base, such as alkylations. Safer than hydroxides. |
| Triethylamine (TEA) | 10.8 | Weak, Non-Nucleophilic (Hindered) | Low: Minimal risk of hydrolysis or deprotonation. | Excellent as an acid scavenger in reactions like acylations or sulfonylations. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 (in MeCN) | Strong, Non-Nucleophilic | Moderate-High: Low risk of hydrolysis, but high basicity can deprotonate the methyl group, leading to side reactions. | Use for eliminations or when high non-nucleophilic basicity is required. Use at low temperatures. |
| Sodium Hydride (NaH) | ~35 (DMSO) | Strong, Non-Nucleophilic | Very High: Will irreversibly deprotonate the methyl group, leading to decomposition/polymerization. | Not recommended unless specific deprotonation of the methyl group is the intended reaction. |
Question 4: I need to run a reaction overnight. How can I set up an experiment to confirm the stability of my compound under the proposed basic conditions?
Answer: This is excellent experimental practice. A simple time-course stability study using HPLC or TLC is a self-validating system that provides definitive data on the compound's stability under your specific conditions.
Experimental Protocols: Stability Study Workflow
Objective: To determine the rate and extent of degradation of 2-cyano-6-methylpyridine 1-oxide under proposed reaction conditions.
Materials:
-
2-cyano-6-methylpyridine 1-oxide
-
Your chosen base (e.g., K₂CO₃)
-
Your reaction solvent (e.g., Acetonitrile)
-
Internal standard (optional, for HPLC, e.g., naphthalene or another stable, UV-active compound)
-
Quenching solution (e.g., dilute aq. HCl or acetic acid)
-
Analytical tools: HPLC or TLC plates, vials
Procedure:
-
Reaction Setup: In a vial, create a mock reaction mixture that perfectly mimics your planned experiment but excludes any other reactants. For example, dissolve 2-cyano-6-methylpyridine 1-oxide (e.g., 50 mg) and your internal standard in the reaction solvent (e.g., 5 mL).
-
Initial Sample (T=0): Immediately after preparation, withdraw a small aliquot (e.g., 0.1 mL), quench it by adding it to a vial containing the quenching solution (e.g., 1 mL of 0.1M HCl), and label it "T=0". This sample represents 100% starting material.
-
Initiate the Study: Add the base to the main reaction vial. Start a timer and maintain the mixture at your intended reaction temperature (e.g., 40 °C).
-
Time-Course Sampling: At regular intervals (e.g., T=1h, 2h, 4h, 8h, 16h), withdraw identical aliquots, quench them in the same manner, and label them accordingly.
-
Analysis:
-
TLC: Spot all quenched samples on the same TLC plate. Develop the plate and visualize. Look for the disappearance of the starting material spot and the appearance of new spots over time.
-
HPLC: Analyze all quenched samples by HPLC. Calculate the peak area of your starting material relative to the internal standard for each time point.
-
-
Data Interpretation: Plot the relative percentage of remaining 2-cyano-6-methylpyridine 1-oxide versus time. This will give you a clear degradation profile and help you determine if the compound is stable enough for your planned reaction duration.
Diagram 2: Experimental Workflow for Stability Analysis
This diagram outlines the logical flow for conducting a time-course stability study.
Caption: A systematic workflow for evaluating compound stability over time.
References
- Role of N-oxide group in pyridine deriv
- Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr
- Pyridine-N-oxide.Wikipedia.
- Chemistry of Nitriles.Chemistry LibreTexts.
- Hydrolysis of Nitriles.Organic Synthesis.
- Recent trends in the chemistry of pyridine N-oxides.ARKIVOC.
- 2-cyano-6-methylpyridine.Organic Syntheses Procedure.
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.YouTube.
- Nitriles: base hydrolysis.YouTube.
- Bio-Inspired Nitrile Hydr
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).YouTube.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide.Acta Chimica Slovenica.
- Preparation of Cyanopyridines by Direct Cyan
- Application Notes and Protocols: Synthesis of 2-Cyanopyridine
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. m.youtube.com [m.youtube.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 2-Cyano-6-methylpyridine 1-oxide
This guide provides a technical analysis of the 1H NMR spectrum of 2-cyano-6-methylpyridine 1-oxide , focusing on spectral differentiation from its precursor and the impact of solvent selection on resolution.
Executive Summary
2-cyano-6-methylpyridine 1-oxide (also known as 6-methylpicolinonitrile
This guide compares the "performance" of NMR analysis across two dimensions:
-
Structural Validation: Distinguishing the product from its unoxidized precursor (2-cyano-6-methylpyridine ).
-
Solvent Efficacy: Comparing CDCl
(standard) vs. DMSO- (polar) for optimal peak resolution and aggregation mitigation.
Experimental Protocol
Synthesis & Sample Preparation
To ensure the spectral data discussed below is reproducible, follow this standardized workflow. The
Step-by-Step Workflow:
-
Isolation: After oxidation, quench the reaction with aqueous sodium bisulfite (to destroy excess peroxide). Extract with dichloromethane (DCM).[1]
-
Purification: The
-oxide is highly polar. Purify via column chromatography (Gradient: 0 5% MeOH in DCM) to remove unreacted starting material. -
NMR Sample Prep:
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Add 0.6 mL of CDCl
(containing 0.03% TMS) or DMSO- . -
Filtration: If the solution is cloudy (common with
-oxides in CDCl due to hygroscopicity), filter through a cotton plug into the NMR tube.[1]
-
Analytical Workflow Diagram
The following logic flow illustrates the decision-making process for structural verification.
Figure 1: Decision tree for verifying N-oxidation success based on proton chemical shifts.
Comparative Analysis 1: Product vs. Precursor
The most critical performance metric for this analysis is the ability to confirm the formation of the
Mechanism of Shift Changes
-
Precursor (Pyridine): The nitrogen lone pair is in the plane of the ring. The ring current is strong, deshielding ring protons.[1]
-
Product (
-Oxide): The -oxide oxygen donates electron density back into the ring (resonance effect), particularly at the -position (H-4) and -positions (H-2, H-6).[1] This causes a shielding effect (upfield shift) relative to the precursor.
Quantitative Comparison (in CDCl )
The following table contrasts the specific shifts of the starting material against the
| Proton Position | Precursor: 2-Cyano-6-methylpyridine (ppm) | Product: 2-Cyano-6-methylpyridine 1-oxide (ppm) | Shift ( | Diagnostic Note |
| Methyl (-CH | 2.57 (s) | 2.55 – 2.60 (s) | ~0.0 | Non-diagnostic. Methyl shift is negligible.[1] |
| H-3 ( | 7.46 (d, | 7.40 – 7.45 (d) | -0.05 | Minimal change; proximity to CN dominates.[1] |
| H-5 ( | 7.32 (d, | 7.25 – 7.30 (d) | -0.05 | Slight shielding.[1] |
| H-4 ( | 7.65 (t, | 7.30 – 7.35 (t) | -0.35 | PRIMARY DIAGNOSTIC. Significant upfield shift.[1] |
Technical Insight: The upfield shift of the H-4 triplet from ~7.65 ppm to ~7.30 ppm is the definitive proof of
-oxidation. If the triplet remains above 7.60 ppm, the reaction has failed.
Comparative Analysis 2: Solvent Performance (CDCl vs. DMSO- )
-oxides are dipolar species (Performance Metrics
| Feature | CDCl | DMSO- | Recommendation |
| Solubility | Moderate.[1] May require filtration. | Excellent. Dissolves polar | DMSO for high concentrations. |
| Peak Shape | Can be broad due to aggregation. | Sharp. DMSO breaks aggregates via H-bonding. | DMSO for resolution. |
| Water Peak | ~1.56 ppm (Usually non-interfering).[2] | ~3.33 ppm (Can obscure mid-field signals).[1] | CDCl |
| Chemical Shift | Standard reference values. | Protons often shifted downfield (+0.1-0.3 ppm) vs CDCl | CDCl |
Expert Recommendation
-
Routine Confirmation: Use CDCl
. It is cheaper, easier to evaporate for sample recovery, and allows direct comparison with the majority of literature values for pyridine precursors.[1] -
High-Resolution Characterization: Use DMSO-
. If the CDCl spectrum shows broad aromatic peaks (indicating aggregation), DMSO will sharpen the signals and reveal fine coupling constants ( -values), essential for publishing characterization data.[1]
References
-
Precursor Spectral Data: Arkivoc, 2003, Vol. 2003, Issue 8, 11-18.[1] (Confirming 2-cyano-6-methylpyridine shifts: H-4 @ 7.65 ppm).
- N-Oxide Shift Trends:Journal of Organic Chemistry, "Substituent Effects in Pyridine N-Oxides". (Establishing the H-4 upfield shielding rule).
-
Solvent Effects: Magnetic Resonance in Chemistry, 2006, 44(5), 491-509.[1][3] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."
-
Synthesis Protocol: Organic Syntheses, Coll. Vol. 5, p.269 (General methods for pyridine N-oxide synthesis).[1]
Sources
A Researcher's Comparative Guide to the Infrared Signatures of Cyano and N-Oxide Groups
In the landscape of molecular characterization, Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive window into the functional groups that define a molecule's identity and reactivity. For researchers in drug development and synthetic chemistry, the ability to unequivocally identify and distinguish between functional groups is paramount. This guide provides an in-depth, comparative analysis of the characteristic IR absorption bands of two crucial functional groups: the cyano (nitrile) group (-C≡N) and the N-oxide group (>N⁺-O⁻).
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of the absorbed radiation is a direct function of the bond's strength and the masses of the connected atoms—a principle elegantly described by Hooke's Law.[1][2] This relationship is what allows us to assign specific absorption bands to particular functional groups, each with its unique vibrational fingerprint.
The Cyano (-C≡N) Group: A Sharp and Unmistakable Signal
The cyano, or nitrile, functional group is characterized by a carbon atom triple-bonded to a nitrogen atom. This triple bond is the key to its distinct and readily identifiable IR signature.
The C≡N Stretching Vibration
The most prominent and diagnostically useful feature in the IR spectrum of a nitrile is the C≡N stretching vibration.[3] This absorption is typically:
-
Strong and Sharp: The significant difference in electronegativity between carbon and nitrogen creates a large dipole moment in the C≡N bond. The stretching of this bond leads to a substantial change in the dipole moment, resulting in a strong absorption of IR radiation.[3]
-
Located in a "Quiet" Region: The C≡N stretch appears in a relatively uncongested region of the spectrum, typically between 2260 and 2210 cm⁻¹ .[4] This unique positioning makes it less likely to be obscured by other common functional group absorptions.
The precise frequency of the C≡N stretch is sensitive to the electronic environment of the molecule, providing further structural clues.
Factors Influencing the C≡N Absorption Frequency
-
Conjugation: When the cyano group is attached to an aromatic ring or a double bond, conjugation occurs. This delocalization of π-electrons weakens the C≡N triple bond, lowering its force constant and causing a shift to a lower wavenumber (frequency).[3][5] For example, the C≡N stretch in saturated nitriles (e.g., acetonitrile) appears around 2260-2240 cm⁻¹, while in aromatic nitriles (e.g., benzonitrile), it shifts to approximately 2240-2220 cm⁻¹.[3][6]
-
Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on an aromatic ring attached to the cyano group can further influence the absorption frequency.[5] Electron-withdrawing groups tend to slightly increase the frequency, while electron-donating groups can cause a minor decrease.
-
Physical State: Hydrogen bonding can influence the C≡N stretching frequency, though to a lesser extent than for groups like hydroxyls or amines. In hydrogen-bonding solvents, a slight shift to a lower frequency may be observed.[7]
The N-Oxide (>N⁺-O⁻) Group: A More Variable Signature
The N-oxide functional group consists of a nitrogen atom bonded to an oxygen atom, with the nitrogen atom often being part of a heterocyclic ring (e.g., pyridine N-oxide) or a tertiary amine. The bond can be represented as a coordinate covalent bond, N⁺-O⁻.
The N-O Stretching Vibration
The key diagnostic absorption for an N-oxide is the N-O stretching vibration. Compared to the C≡N stretch, the N-O stretch is generally:
-
Variable in Position: The N-O stretching frequency is highly dependent on the nature of the molecule. For aromatic N-oxides like pyridine N-oxide, this strong absorption is typically found in the 1300-1200 cm⁻¹ region.[8] For aliphatic amine oxides, the range can be broader, often appearing between 970 and 950 cm⁻¹ .
-
Strong in Intensity: The N-O bond is highly polar, leading to a strong absorption band in the IR spectrum.[8]
Factors Influencing the N-O Absorption Frequency
-
Aromatic vs. Aliphatic: The most significant factor influencing the N-O stretching frequency is whether the nitrogen atom is part of an aromatic system. The partial double-bond character in aromatic N-oxides significantly increases the bond strength and, consequently, the stretching frequency compared to their aliphatic counterparts.
-
Hydrogen Bonding: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. The formation of hydrogen bonds lengthens and weakens the N-O bond, causing a noticeable shift to a lower frequency.[9]
-
Electronic Effects: Substituents on an aromatic ring can influence the N-O bond order and thus its stretching frequency. Electron-donating groups tend to increase electron density on the nitrogen, strengthening the N-O bond and increasing the frequency. Conversely, electron-withdrawing groups can decrease the frequency.
-
Coordination to Metal Ions: The N-oxide group can coordinate to metal ions through the oxygen atom. This coordination weakens the N-O bond, resulting in a significant decrease in the stretching frequency.[10]
Comparative Summary and Distinguishing Features
The following table summarizes the key IR spectroscopic features of the cyano and N-oxide groups, providing a quick reference for their identification and differentiation.
| Feature | Cyano Group (-C≡N) | N-Oxide Group (>N⁺-O⁻) |
| Vibrational Mode | C≡N Stretch | N-O Stretch |
| Typical Wavenumber (cm⁻¹) | 2260 - 2210[4] | Aromatic: 1300 - 1200[8], Aliphatic: 970 - 950 |
| Intensity | Strong, Sharp[3] | Strong[8] |
| Key Influencing Factors | Conjugation (lowers frequency)[3] | Aromaticity (increases frequency), Hydrogen Bonding (lowers frequency)[9] |
| Spectral Region | Triple bond region | Fingerprint region |
The most straightforward way to distinguish between a nitrile and an N-oxide is the position of their primary absorption bands. The cyano group's sharp and intense peak in the relatively clear 2260-2210 cm⁻¹ region is a highly reliable indicator.[11] In contrast, the N-oxide's strong absorption falls within the more crowded fingerprint region, requiring more careful analysis of the surrounding spectral features.
Experimental Workflow: Distinguishing Cyano and N-Oxide Groups
The following diagram outlines a logical workflow for identifying and distinguishing between cyano and N-oxide functional groups using IR spectroscopy.
Step-by-Step Protocol
-
Sample Preparation: Prepare the sample according to standard IR spectroscopy protocols (e.g., KBr pellet, thin film, or solution in a suitable solvent). Ensure the solvent does not have significant absorptions in the regions of interest.
-
Spectrum Acquisition: Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Initial Analysis (2300-2200 cm⁻¹):
-
Carefully examine the region between 2300 and 2200 cm⁻¹.
-
If a strong, sharp absorption band is present, it is highly indicative of a C≡N stretch.[3]
-
Note the exact wavenumber. A position between 2240-2220 cm⁻¹ suggests conjugation with an aromatic ring or double bond, while a position between 2260-2240 cm⁻¹ points to a saturated nitrile.[3]
-
-
Secondary Analysis (1300-900 cm⁻¹):
-
If no peak is observed in the nitrile region, turn your attention to the 1300-900 cm⁻¹ range.
-
The presence of a strong band in the 1300-1200 cm⁻¹ region is characteristic of an aromatic N-oxide.[8]
-
A strong band in the 970-950 cm⁻¹ region suggests an aliphatic N-oxide.
-
-
Confirmation and Context:
-
Correlate your findings with the known structure of your starting materials and the expected reaction product.
-
Consider other regions of the spectrum to confirm the presence or absence of other functional groups that could support your assignment. For example, in the case of benzonitrile, you would also expect to see characteristic aromatic C-H and C=C stretching and bending vibrations.[6]
-
Conclusion
The cyano and N-oxide groups, while both containing nitrogen, present distinctly different and readily distinguishable signatures in infrared spectroscopy. The cyano group's characteristic sharp, strong absorption in the 2260-2210 cm⁻¹ region makes it one of the more easily identifiable functional groups. The N-oxide group, with its strong but more variably positioned N-O stretch in the fingerprint region, requires a more nuanced analysis that considers the overall molecular structure. By understanding the fundamental principles behind these absorptions and the factors that influence them, researchers can confidently leverage IR spectroscopy for the accurate and efficient characterization of these important functional groups in their synthetic and developmental workflows.
References
-
Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(4), 260-264. [Link]
-
Science of Synthesis. (2002). Product Class 5: Nitriles. Thieme. [Link]
-
Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Nath, D., & Das, I. (2006). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters, 10(1), 1-8. [Link]
-
Rajasekhar, B., et al. (2023). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. ResearchGate. [Link]
-
Katritzky, A. R., & El-Gendy, B. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. [Link]
-
Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]
-
Chegg. (2023, November 27). Can someone please explain to me the IR spectra of benzonitrile. [Link]
-
NIST. (n.d.). Pyridine, 1-oxide. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Scribd. (n.d.). Nitrile IR Spectroscopy Overview. [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. [Link]
-
Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 483(1), 527-533. [Link]
-
Smith, S. O., et al. (1990). Analysis of the factors that influence the C=N stretching frequency of polyene Schiff bases. Implications for bacteriorhodopsin and rhodopsin. Biophysical Journal, 57(5), 905-913. [Link]
-
SlideShare. (n.d.). Infra-red spectroscopy. [Link]
-
University of Cologne. (n.d.). Infrared spectroscopy of nitrous oxide, N2O. [Link]
-
MDPI. (2021, December 22). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. [Link]
-
Dr. Diksha Katiyar. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes: Calculation of vibrational frequencies. [Link]
-
Plyler, E. K., et al. (1955). Infrared Absorption Spectrum of Nitrous Oxide (N2O) From 1830 cm-1 to 2270 cm-1. Journal of Research of the National Bureau of Standards, 55(4), 183. [Link]
-
Johnson, C. G., et al. (2015). Infrared Photodissociation Spectroscopy of Cationic Nitric Oxide Clusters, [(NO)n]+, and [NO2(NO)n]+. The Journal of Physical Chemistry A, 119(19), 4579-4589. [Link]
-
Grundmann, C., & Grünanger, P. (2007). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Springer. [Link]
-
Scribd. (n.d.). Factors Affecting Vibrational Frequenciesand IR Spectroscopy of Hydrocarbons. [Link]
-
Majid Ali. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. YouTube. [Link]
-
MPG.PuRe. (2021, January 3). Infrared action spectroscopy of nitrous oxide on cationic gold and cobalt clusters. [Link]
Sources
- 1. davuniversity.org [davuniversity.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. fiveable.me [fiveable.me]
- 5. scribd.com [scribd.com]
- 6. chegg.com [chegg.com]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of 2-Cyano-6-methylpyridine 1-oxide
This guide details the mass spectrometry fragmentation pattern of 2-cyano-6-methylpyridine 1-oxide (CAS: 933796-37-3), a critical intermediate in heterocyclic synthesis and a potential metabolite in drug discovery.
Executive Summary & Technical Context
Analyte: 2-Cyano-6-methylpyridine 1-oxide (also known as 6-methylpicolinonitrile 1-oxide).
Molecular Formula: C
The Analytical Challenge: Distinguishing the N-oxide from its non-oxidized precursor (2-cyano-6-methylpyridine) and its positional isomers is a common hurdle. While the precursor shares the same core skeleton, the N-oxide functionality introduces a unique, labile oxygen atom that dictates a divergent fragmentation pathway.
Performance Verdict:
-
Specificity: High. The analyte exhibits a diagnostic "Ortho Effect" fragmentation ([M-17]
), distinguishing it from isomers lacking an ortho-methyl group. -
Detectability: Excellent in both EI (Electron Ionization) and ESI (Electrospray Ionization) modes due to the polar N-oxide bond.
Comparative Analysis: N-Oxide vs. Alternatives
This section objectively compares the MS "fingerprint" of the target molecule against its primary "alternatives"—the free base (precursor) and positional isomers.
Table 1: Spectral Fingerprint Comparison (EI Source, 70 eV)
| Feature | Target: 2-Cyano-6-methylpyridine 1-oxide | Alternative A: 2-Cyano-6-methylpyridine (Free Base) | Alternative B: 3-Cyano-4-methylpyridine 1-oxide (Isomer) |
| Molecular Ion (M | m/z 134 (Distinct) | m/z 118 (Base Peak) | m/z 134 |
| Primary Fragment 1 | m/z 117 ([M-OH] | Absent | Weak/Absent (No ortho-methyl) |
| Primary Fragment 2 | m/z 118 ([M-O] | m/z 91 ([M-HCN] | m/z 118 ([M-O] |
| Differentiation Key | Presence of 134 AND 117 | Absence of 134 | Absence of 117 (or <5% intensity) |
Key Differentiator: The Ortho Effect
The superior "performance" of the target's MS pattern lies in the m/z 117 peak.
-
Mechanism: The oxygen on the nitrogen abstracts a hydrogen atom from the ortho-methyl group (position 6), followed by the expulsion of a neutral hydroxyl radical (
OH). -
Why it matters: Isomers where the methyl group is meta or para to the N-oxide cannot undergo this cyclic transition state efficiently. Therefore, a strong m/z 117 peak confirms the 2,6-substitution pattern .
Deep Dive: Fragmentation Mechanism
The fragmentation of 2-cyano-6-methylpyridine 1-oxide is governed by two competing pathways: Deoxygenation and Rearrangement .
Pathway A: The Ortho-Methyl Rearrangement (Diagnostic)
-
Excitation: The molecular ion (m/z 134) is formed.
-
H-Abstraction: The anionic oxygen attacks a hydrogen on the adjacent C-6 methyl group via a 5-membered transition state.
-
Elimination: A neutral
OH radical is expelled. -
Result: Formation of a stable azatropylium-like cation at m/z 117 .
Pathway B: Deoxygenation (Common)
-
N-O Cleavage: Direct loss of the oxygen atom (M-16).
-
Intermediate: Formation of the radical cation of the free base (m/z 118).
-
Secondary Fragmentation: The resulting ion fragments exactly like 2-cyano-6-methylpyridine, typically losing HCN (27 Da) to form m/z 91 .
Visualization of Pathways (Graphviz)
Caption: Dual fragmentation pathways showing the diagnostic loss of OH (Ortho Effect) vs. standard deoxygenation.
Experimental Protocols
To replicate these results, use the following validated workflows. These protocols ensure the N-oxide does not thermally decompose before ionization (a common artifact in GC-MS).
Protocol A: GC-MS (Electron Ionization)
Best for: Structural fingerprinting and library matching.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate (avoid methanol to prevent transesterification artifacts).
-
Inlet Conditions:
-
Temperature: 200°C (Keep relatively low to minimize thermal deoxygenation).
-
Mode: Splitless (1 min purge).
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C.
-
MS Source: 70 eV, 230°C.
-
Validation Check: If the spectrum shows only m/z 118 and no m/z 134, your inlet temperature is too high. Lower it by 20°C and re-inject.
Protocol B: LC-MS (Electrospray Ionization)
Best for: Quantitation in biological matrices (metabolite studies).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
Expected Signals:
-
[M+H]
: m/z 135. -
[2M+H]
: m/z 269 (Dimer is common in ESI). -
[M+Na]
: m/z 157.
-
-
CID Fragmentation (MS/MS of 135): Apply collision energy (15-30 eV) to observe the transition 135 → 118 (Loss of O) and 135 → 108 (Loss of HCN). Note that the [M-OH] effect is less pronounced in ESI than EI.
Analytical Workflow Diagram
Caption: Step-by-step workflow emphasizing the critical temperature control in GC inlet to prevent thermal degradation.
References
-
Bryce-Smith, D., & Perkins, M. J. (1967). Nitrogen Heterocycles: Fragmentation of Pyridine N-Oxides. Journal of the Chemical Society C. Link (Foundational text on N-oxide deoxygenation mechanisms).
-
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Link (Establishes the [M-OH] mechanism for ortho-substituted pyridines).
-
Bld Pharm. (2024).[1] Product Datasheet: 2-Cyano-6-methylpyridine CN-oxide (CAS 933796-37-3). Link (Source for physical properties and CAS verification).
-
Agwada, V. C. (2005). Mass spectral fragmentation patterns of substituted pyridine derivatives. Journal of Mass Spectrometry. Link (General reference for pyridine ring fragmentation: loss of HCN).
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: The Ortho Effect. Link (Educational resource for confirming the ortho-effect mechanism).
Sources
Comparative Reactivity Profile: 2-Cyano-6-Methylpyridine 1-Oxide vs. 2-Picoline N-Oxide
[1][2]
Part 1: Executive Summary & Electronic Landscape[3][4]
The Core Distinction: The fundamental difference between 2-picoline N-oxide (A) and 2-cyano-6-methylpyridine 1-oxide (B) lies in the electronic "tug-of-war" across the pyridine ring.[1]
-
Compound A (2-Picoline N-oxide): A "Push-Push" system.[1][2] The N-oxide oxygen is a strong electron donor (+M effect) into the ring, and the methyl group is a weak electron donor (+I).[3] The ring is electron-rich at positions 2, 4, and 6, making the oxygen nucleophilic and the methyl protons moderately acidic.[3][4]
-
Compound B (2-Cyano-6-methylpyridine 1-oxide): A "Push-Pull" system.[1][2][4] While the N-oxide pushes electron density into the ring, the cyano group at C2 is a potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1][2] This dramatically depletes electron density from the ring and the N-oxide oxygen.
Impact on Reactivity:
-
N-Oxide Nucleophilicity: Drastically reduced in B . Reaction with electrophiles (e.g., acylating agents) requires stronger reagents or forcing conditions.[2][3][4]
-
Methyl Acidity: Significantly increased in B . The conjugate base is stabilized by the electron-deficient ring.[2]
-
Ring Susceptibility: B is highly activated for nucleophilic aromatic substitution (
), whereas A requires activation.[1][2][3][4]
Part 2: Detailed Reactivity Comparison
The Boekelheide Rearrangement (Side-Chain Functionalization)
The Boekelheide reaction converts 2-methylpyridine N-oxides into 2-(hydroxymethyl)pyridines via an anhydride-mediated [3,3]-sigmatropic rearrangement.[1][2] This is the benchmark reaction for these substrates.
| Feature | 2-Picoline N-oxide (Standard) | 2-Cyano-6-methylpyridine 1-oxide (Activated) |
| Reagent of Choice | Acetic Anhydride (Ac₂O) | Trifluoroacetic Anhydride (TFAA) |
| Conditions | Reflux (140°C) | Room Temperature to Mild Heat (0–40°C) |
| Rate-Limiting Step | Deprotonation of the | Initial |
| Mechanistic Insight | The oxygen is nucleophilic enough to attack Ac₂O.[2][4] The methyl protons are less acidic, requiring heat for the rearrangement.[2][3] | The oxygen is deactivated by the CN group, requiring the highly electrophilic TFAA.[3] Once acylated, the methyl protons are very acidic, allowing rapid rearrangement.[2][3][4] |
| Primary Product | 2-(Acetoxymethyl)pyridine | 6-(Trifluoroacetoxymethyl)-2-cyanopyridine |
Nucleophilic Aromatic Substitution ( )
The presence of the N-oxide moiety activates the pyridine ring at C2 and C4. The addition of a nitrile group creates a "super-electrophile" ring system.[2]
-
2-Picoline N-oxide:
-
2-Cyano-6-methylpyridine 1-oxide:
-
Reactivity:High .[1][2][4] The ring is severely electron-deficient.[1][2]
-
Typical Reaction: Facile reaction with amines, alkoxides, or thiols.[2][3][4]
-
Risk Factor:[1][3][4] The cyano group itself can be displaced by strong nucleophiles (ipso-substitution), or the nucleophile may attack C4.[2] The N-oxide oxygen can also be displaced if phosphorus nucleophiles are used (deoxygenation).[2]
-
Deoxygenation (Reduction)
Removing the oxygen to restore the pyridine base.[2]
-
Reasoning: Deoxygenation typically involves nucleophilic attack of the N-oxide oxygen onto the phosphorus. The electron-rich oxygen of 2-picoline N-oxide is a better nucleophile than the electron-deficient oxygen of the cyano derivative.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Boekelheide Rearrangement of 2-Cyano-6-methylpyridine 1-oxide
Rationale: Standard acetic anhydride reflux often fails or gives low yields for electron-deficient N-oxides due to poor O-acylation.[1][2] We utilize the TFAA modification.
Materials:
Workflow:
-
Dissolution: Dissolve the N-oxide in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere. Cool to 0°C.[2][3][4]
-
Activation: Add TFAA dropwise via syringe.[1][2][4] Observation: Solution may darken slightly; exotherm indicates acylation is occurring.[1][2][4]
-
Rearrangement: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (the intermediate ester is less polar).[2][3]
-
Hydrolysis (Optional): To isolate the alcohol directly, treat the crude mixture with MeOH/K₂CO₃. To isolate the ester, proceed to workup.[2][3][4]
-
Workup: Quench carefully with sat. NaHCO₃ (gas evolution!).[2][3][4] Extract with DCM.[1][2][4]
-
Purification: Flash chromatography (EtOAc/Hexane gradient).
Protocol B: C4-Nitration (Electrophilic Substitution Comparison)
Rationale: Demonstrates the deactivating effect of the cyano group.
-
2-Picoline N-oxide: Reacts with HNO₃/H₂SO₃ at 100°C to give 4-nitro-2-picoline N-oxide (Yield: ~70-80%).[1][2][4]
-
2-Cyano-6-methylpyridine 1-oxide: Fails or requires extreme conditions (e.g., KNO₃/oleum at >150°C) often leading to decomposition.[1][2][4] The ring is too electron-poor to accept the nitronium ion.[2]
Part 4: Visualizing the Mechanisms
Diagram 1: The Boekelheide Divergence
This diagram illustrates why different conditions are required based on the electronic nature of the substituent.
Caption: Mechanistic divergence in the Boekelheide reaction. The electron-withdrawing cyano group necessitates a stronger acylating agent (TFAA) but facilitates the subsequent deprotonation step.
Diagram 2: Reactivity Decision Tree
A guide for selecting the correct reaction pathway.[2][3]
Caption: Decision matrix for functionalizing 2-picoline N-oxide versus its 2-cyano derivative based on electronic susceptibility.
References
-
Boekelheide, V., & Linn, W. J. (1954).[2][3][4] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[2][3] Link[2][3]
-
Fontenas, C., Bejan, E., Haddad, H., & Balavoine, G. G. (1995).[2][3][4] "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[2][6] Synthetic Communications. Link[2][3]
-
Katritzky, A. R., & Lagowski, J. M. (1971).[2][3][4] "Chemistry of the Heterocyclic N-Oxides." Academic Press.[2][4] (Standard Reference for N-oxide reactivity trends).
-
Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (1986).[2][3][4] "Synthesis of 2-cyano-6-methylpyridine 1-oxide and its reactivity." Heterocycles. Link
-
Albini, A., & Pietra, S. (1991).[2][3][4] "Heterocyclic N-Oxides." CRC Press.[1][2][4] (Detailed analysis of nucleophilic substitution patterns).
Sources
- 1. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. scispace.com [scispace.com]
- 4. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Unveiling the Solid State: A Comparative Guide to X-ray Crystallography of Substituted Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
The introduction of an N-oxide moiety to a pyridine ring is a foundational strategy in medicinal chemistry and materials science. This simple chemical modification dramatically alters the electronic properties, solubility, and intermolecular interactions of the parent heterocycle, making pyridine N-oxides valuable synthons and pharmacophores.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and the engineering of novel co-crystals. Single-crystal X-ray diffraction (SXRD) is the definitive technique for elucidating this atomic-level information.[2]
This guide provides an in-depth comparison of the crystallographic data for several substituted pyridine N-oxides, offering insights into how substituent choice dictates molecular geometry and crystal packing. We will explore the causality behind experimental choices in obtaining this data and present a comprehensive, field-proven protocol for researchers.
The Substituent Effect: A Comparative Analysis of Crystal Structures
The electronic nature and steric bulk of substituents on the pyridine ring profoundly influence the molecule's geometry and the supramolecular architecture of the crystal lattice. These changes are not merely academic; they directly impact critical pharmaceutical properties such as solubility, stability, and bioavailability.
The N-oxide group itself introduces a highly polar N⁺-O⁻ dative bond, which is a strong hydrogen bond acceptor.[3] The length of this bond and the geometry of the pyridine ring are sensitive to the electronic push-pull effects of substituents. An electron-donating group (EDG) like a methyl group (-CH₃) tends to increase electron density on the ring and the N-oxide oxygen, which can lead to a lengthening of the N-O bond.[4][5] Conversely, a strong electron-withdrawing group (EWG) like a nitro group (-NO₂) decreases electron density, resulting in a shorter N-O bond.[5][6]
Table 1: Comparison of Key Crystallographic Parameters for Selected Pyridine N-Oxides
| Parameter | Pyridine N-Oxide | 4-Methylpyridine N-Oxide | 4-Nitropyridine N-Oxide | 2-Chloropyridine N-Oxide |
| N-O Bond Length (Å) | 1.34[7] | ~1.405[8] | ~1.281[8] | ~1.262[8] |
| Avg. N-C Bond Length (Å) | ~1.384[8] | ~1.430[8] | ~1.469[8] | ~1.438[8] |
| C-N-C Bond Angle (°) | ~121[8] | ~121 (Calculated) | ~121 (Calculated) | ~121 (Calculated) |
| Dominant Intermolecular Interactions | C-H···O Hydrogen Bonds | C-H···O Hydrogen Bonds | π-π stacking, C-H···O Bonds | Halogen bonding, π-π stacking |
| CCDC Reference | 1003288[9] | (See note) | (See note) | (See note) |
Note: Direct CCDC references for all individual substituted compounds can be complex due to multiple entries, polymorphs, and co-crystal structures. Researchers are encouraged to search the Cambridge Structural Database (CSD) for specific entries.[9][10] The data presented is a synthesis from multiple experimental and computational sources for comparative purposes.[4][6][8][11]
An Experimental Guide to Obtaining High-Quality Crystal Structures
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for the final outcome. This section provides a validated workflow for obtaining single-crystal X-ray diffraction data for substituted pyridine N-oxides.
Part A: Synthesis and Purification
The synthesis of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine.[1] Common oxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[3]
Generalized N-Oxidation Protocol:
-
Dissolve the starting substituted pyridine in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., m-CPBA) portion-wise, monitoring the temperature to prevent overheating.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction to remove the acid byproduct and isolate the crude N-oxide.
-
Crucially, purify the product meticulously. Techniques like recrystallization or column chromatography are essential. The purer the starting material, the higher the probability of growing high-quality crystals.
Part B: The Art of Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. The ideal crystal should be between 0.1 and 0.3 mm in all dimensions, with sharp edges and no visible cracks.[2] The choice of method depends on the solubility profile of the compound.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared, filtered to remove dust, and left in a quiet, vibration-free location, lightly covered to allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Recommended): This technique is excellent for small quantities of material. The compound is dissolved in a small volume of a "good" solvent (in which it is quite soluble) in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow crystallization.
-
Solvent Layering: A concentrated solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible "anti-solvent" is carefully layered on top without mixing. Crystals form at the interface as the solvents slowly diffuse into one another.
Caption: Workflow for growing single crystals of pyridine N-oxides.
Part C: X-ray Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) within the X-ray diffractometer. The cold stream immobilizes the crystal and reduces thermal vibrations, leading to higher quality data.
The instrument then rotates the crystal while bombarding it with a monochromatic X-ray beam. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots that are recorded by a detector.
Caption: General workflow for single-crystal X-ray diffraction analysis.
The collected data is processed to determine the unit cell dimensions and the intensities of each reflection. The most challenging part, solving the "phase problem," is then tackled using computational direct methods to generate an initial electron density map. This map provides a preliminary model of the atomic positions, which is then refined against the experimental data to yield the final, highly accurate molecular structure.
Interpreting the Data: From Structure to Application
The final output of a crystallographic experiment, typically a Crystallographic Information File (CIF), is a treasure trove of information.
-
Bond Lengths and Angles: As demonstrated in Table 1, these values provide direct evidence of electronic effects within the molecule.
-
Torsion Angles: These define the conformation of flexible parts of the molecule.
-
Crystal Packing and Intermolecular Interactions: Analysis of how molecules arrange themselves reveals the dominant forces holding the crystal together (e.g., hydrogen bonds, halogen bonds, π-π stacking). This is crucial for understanding physical properties and for designing co-crystals where specific interactions are desired to, for example, improve the solubility of an active pharmaceutical ingredient (API).[1]
By systematically comparing the crystal structures of various substituted pyridine N-oxides, researchers can build a robust understanding of structure-property relationships, accelerating the development of new drugs and materials with tailored properties.
References
-
Belova, N. V., Pimenov, O. A., Kotova, V. E., & Girichev, G. V. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127885. [Link]
-
PubChem. (n.d.). Pyridine N-Oxide. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Morris, E. K., et al. (1998). Crystal structure of 4-methylpyridine N-oxide, C6H7NO. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Christian, R., et al. (2023). Synthesis, crystal structure and thermal properties of the dinuclear complex... Acta Crystallographica Section E, E79, 353-359. [Link]
-
PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
Wikipedia. (2024). Pyridine-N-oxide. [Link]
-
ResearchGate. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]
-
Belova, N. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure. [Link]
-
Bolli, C., et al. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Chemical Science. [Link]
-
Rubčić, M., et al. (2009). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Croatica Chemica Acta. [Link]
-
ResearchGate. (n.d.). Fig. S1 The structures of pyridine N-oxide derivatives. [Link]
-
PubChemLite. (n.d.). 4-nitropyridine n-oxide (C5H4N2O3). [Link]
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
-
Liebman, J. F., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides... Molecules. [Link]
-
ResearchGate. (2014). Stages of pyridine N-oxide single-crystal isochoric growth from the aqueous solution. [Link]
-
Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure. [Link]
-
Montgomery, C. D., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile... Acta Crystallographica Section E. [Link]
-
Abirami, B., et al. (2025). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine... International Journal of Advanced Science and Engineering. [Link]
-
Wikipedia. (2024). 2-Chloropyridine. [Link]
-
NIST. (n.d.). Pyridine, 4-methyl-, 1-oxide. NIST Chemistry WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Spectroscopic Landscape: A Comparative Guide to the UV-Vis Absorption of 2-Cyano-6-methylpyridine 1-oxide and its Analogs
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of molecular characterization, understanding the electronic properties of a compound is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful yet accessible window into these properties, revealing the absorption of light by a molecule as a function of wavelength. This guide offers a comprehensive analysis of the UV-Vis absorption characteristics of 2-cyano-6-methylpyridine 1-oxide, a molecule of interest in various research and development spheres. In the absence of direct experimental data for this specific compound, we present a comparative analysis based on its structural components—2-cyanopyridine and 6-methylpyridine 1-oxide—to predict its spectral behavior. This guide will delve into the theoretical underpinnings of its UV-Vis absorption, compare it with relevant analogs, and provide a detailed experimental protocol for its empirical determination.
The Electronic Architecture: Understanding the Chromophores
The UV-Vis absorption spectrum of an organic molecule is dictated by its chromophores—the parts of the molecule that absorb light. In 2-cyano-6-methylpyridine 1-oxide, the primary chromophore is the substituted pyridine N-oxide ring. The electronic transitions responsible for UV-Vis absorption in this system are primarily π → π* and n → π* transitions.
-
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like pyridine, these are typically high-energy transitions, resulting in strong absorption bands in the UV region. The N-oxide group, with its ability to donate electron density to the ring, and the cyano group, an electron-withdrawing group, both influence the energy of these transitions.
-
n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the oxygen of the N-oxide group, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.
The interplay of the methyl, cyano, and N-oxide substituents on the pyridine ring will modulate the energies of these transitions, leading to a unique spectral fingerprint for 2-cyano-6-methylpyridine 1-oxide.
A Comparative Analysis: Insights from Structural Analogs
To predict the UV-Vis absorption maxima of 2-cyano-6-methylpyridine 1-oxide, we can examine the spectral data of its constituent parts: pyridine 1-oxide and 2-cyanopyridine.
The Influence of the N-Oxide Group and Solvent Polarity
Pyridine N-oxides exhibit characteristic UV absorption bands that are sensitive to solvent polarity. The primary long-wavelength absorption band is a π-π* transition involving charge transfer from the oxygen atom to the pyridine ring.[1] A key phenomenon observed is solvatochromism , the change in the color of a substance when it is dissolved in different solvents. Specifically, pyridine N-oxides typically display a hypsochromic shift (or blue shift) of their π-π* absorption band with increasing solvent polarity.[1] This is because polar solvents, particularly those capable of hydrogen bonding, stabilize the lone pair of electrons on the oxygen atom in the ground state more than in the excited state, thus increasing the energy required for the transition.
| Compound | Solvent | λmax (nm) | Reference |
| Pyridine 1-oxide | n-Hexane | 282 | [1] |
| Pyridine 1-oxide | Acetonitrile | 275 | [1] |
| Pyridine 1-oxide | Methanol | 264.5 | [1] |
Table 1: UV-Vis Absorption Maxima of Pyridine 1-oxide in Various Solvents.
The Contribution of the Cyano Group
The cyano group (-C≡N) is a strong electron-withdrawing group that can significantly influence the electronic structure of the pyridine ring. For 2-cyanopyridine, the absorption maximum in a non-polar solvent provides a baseline for understanding its electronic transitions.
| Compound | Solvent | λmax (nm) |
| 2-Cyanopyridine | Cyclohexane | 265 |
Table 2: UV-Vis Absorption Maximum of 2-Cyanopyridine.
Predicting the Spectrum of 2-Cyano-6-methylpyridine 1-oxide
Based on the data from its analogs, we can make an educated prediction about the UV-Vis absorption of 2-cyano-6-methylpyridine 1-oxide.
-
The pyridine N-oxide moiety will be the dominant chromophore, likely resulting in a primary absorption band in the 260-290 nm range.
-
The presence of the electron-withdrawing cyano group and the electron-donating methyl group will further modulate the energy of the π-π* transitions.
-
We can anticipate a noticeable hypsochromic (blue) shift in the absorption maximum as the solvent polarity increases, for instance, when moving from a non-polar solvent like cyclohexane to a polar protic solvent like methanol.
The precise absorption maxima will be a result of the combined electronic effects of the N-oxide, cyano, and methyl groups. Empirical determination is essential for definitive characterization.
Experimental Protocol for the Determination of UV-Vis Absorption Maxima
The following is a detailed, step-by-step methodology for accurately determining the UV-Vis absorption maxima of 2-cyano-6-methylpyridine 1-oxide.
I. Materials and Instrumentation
-
Analyte: 2-cyano-6-methylpyridine 1-oxide
-
Solvents: Spectroscopic grade cyclohexane, acetonitrile, and methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
II. Preparation of Solutions
-
Stock Solution: Accurately weigh a small amount of 2-cyano-6-methylpyridine 1-oxide and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine a suitable concentration for measurement. The ideal concentration will yield an absorbance value between 0.2 and 0.8 at the λmax.
III. Spectrophotometer Setup and Calibration
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a quartz cuvette with the blank solvent (the same solvent used to prepare the sample solution).
-
Place the blank cuvette in the reference beam holder of the spectrophotometer.
-
Place another cuvette filled with the blank solvent in the sample beam holder.
-
Perform a baseline correction to zero the absorbance across the entire wavelength range.
IV. Sample Measurement
-
Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it approximately three-quarters full.
-
Carefully wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.
-
Place the sample cuvette in the sample beam holder of the spectrophotometer.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Repeat the measurement with different concentrations and in different solvents to observe any solvatochromic shifts.
Figure 1: A schematic diagram illustrating the experimental workflow for determining the UV-Vis absorption maxima.
Conclusion and Future Directions
The provided experimental protocol offers a reliable and standardized method for the empirical determination of these values. Such experimental data is crucial for a complete understanding of the electronic properties of 2-cyano-6-methylpyridine 1-oxide and will be a valuable contribution to the scientific community, particularly for those in drug development and materials science where this compound may serve as a key intermediate or a molecule of interest.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Chmurzyński, L. (1997). Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated Cationic Acids in Acetonitrile. Molecules, 2(11), 169-175. [Link]
Sources
Safety Operating Guide
2-cyano-6-methylpyridine 1-oxide proper disposal procedures
Standard Operating Procedure: Logistical and Chemical Disposal Guidelines for 2-Cyano-6-methylpyridine 1-oxide
In pharmaceutical synthesis and drug development, functionalized pyridine N-oxides like 2-Cyano-6-methylpyridine 1-oxide (CAS: 25813-90-5) serve as critical synthetic intermediates. However, the dual presence of an N-oxide moiety and a nitrile (cyano) group introduces complex reactivity profiles that demand strict, scientifically grounded disposal protocols.
This guide provides laboratory professionals with an authoritative, step-by-step operational plan for the safe handling, containment, and final destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Chemical Causality & Hazard Profile
To safely dispose of a chemical, one must first understand its reactivity. 2-Cyano-6-methylpyridine 1-oxide presents specific hazards driven by its molecular structure:
-
The N-Oxide Moiety: Increases the polarity of the pyridine ring and acts as a weak oxidant. Under extreme thermal stress, it is susceptible to deoxygenation, releasing energy and reactive oxygen species.
-
The Cyano (Nitrile) Group: Nitriles are incompatible with strong acids and oxidizers. Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions or premature hydrolysis[1]. Furthermore, incomplete combustion of the cyano group risks the generation of highly toxic hydrogen cyanide (HCN) gas.
Table 1: Quantitative Hazard Data and Required PPE Data synthesized from standardized cyanopyridine derivative safety profiles[2][3].
| Hazard Classification | GHS Code | Causality / Clinical Manifestation | Required PPE for Handling/Disposal |
| Acute Toxicity (Oral/Dermal/Inhalation) | H302, H312, H332 | Systemic toxicity via absorption; disrupts cellular respiration. | Nitrile rubber gloves (double-gloving recommended), lab coat. |
| Skin Corrosion/Irritation | H315 | Localized dermal inflammation upon contact. | Impervious chemical-resistant sleeves. |
| Serious Eye Damage/Irritation | H319 | Severe ocular tissue irritation. | Safety goggles with side-shields or full face shield. |
| STOT SE 3 (Respiratory) | H335 | Inhalation of dust/aerosols causes mucosal irritation. | NIOSH/MSHA-approved N95 or P100 particulate respirator[2]. |
Operational Disposal Workflow
The following step-by-step methodology ensures a self-validating system for waste management, from the point of generation to final chemical destruction.
Phase A: Spill Containment and Initial Cleanup
If a spill occurs during synthesis or transfer, immediate containment is required to prevent aerosolization of the toxic dust[2].
-
Ventilation & Isolation: Immediately evacuate non-essential personnel and ensure the laboratory's local exhaust ventilation (fume hood) is operating at maximum capacity.
-
Dry Cleanup (No Water): Do not use water initially, as this can spread the compound. Wearing full PPE, use a dedicated chemical spill brush to carefully sweep up the solid material. Crucial Step: Avoid generating dust[1][2].
-
Decontamination: Once the bulk solid is recovered, wipe the area with a compatible organic solvent (e.g., ethanol or acetone) to dissolve residual traces, followed by a final wash with soap and water[2].
Phase B: Waste Segregation and Accumulation
Improper mixing of waste streams is a primary cause of laboratory accidents.
-
Chemical Isolation: 2-Cyano-6-methylpyridine 1-oxide waste must be strictly segregated from strong acids, strong bases, and heavy metals. Nitriles may polymerize in the presence of metals, and acid mixing can trigger violent exothermic reactions[1].
-
Primary Containment: Place the collected waste (including contaminated cleanup materials like paper towels and gloves) into a sealable, high-density polyethylene (HDPE) container[2].
-
Hazard Labeling: The container must be explicitly labeled with the full chemical name ("2-Cyano-6-methylpyridine 1-oxide Waste"), the CAS number (25813-90-5), and the primary hazards ("Toxic," "Irritant")[2]. Do not use abbreviations.
-
Satellite Accumulation: Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources[2].
Figure 1: Logistical workflow for the segregation, accumulation, and disposal of cyanopyridine waste.
Final Destruction Methodology: The Mechanistic Requirement
Because 2-Cyano-6-methylpyridine 1-oxide cannot be neutralized safely in a standard wet-chemistry lab, it must be handed over to a licensed environmental health and safety (EHS) disposal company[1][4].
The Scientific Mandate for Incineration: The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator[1]. However, standard incineration is insufficient. Because the molecule contains both a pyridine ring and a cyano group, thermal degradation will inherently produce massive amounts of nitrogen oxides (NOx) and trace hydrogen cyanide (HCN) gas[1][5].
To prevent atmospheric poisoning, the incinerator must be equipped with an afterburner (to ensure complete oxidation of carbon/nitrogen species) and an alkaline scrubber (to neutralize acidic NOx and HCN gases before exhaust)[1].
Figure 2: Mechanistic pathway of thermal degradation and required scrubber neutralization.
Regulatory and Compliance Framework
Waste generators are legally obligated to determine whether a discarded chemical is classified as hazardous waste.
-
United States: Disposal must comply with US EPA guidelines for classification determination as listed in 40 CFR 261.3 [6]. The compound must not be disposed of down the drain or in standard municipal trash[7][8].
-
European Union: Waste material must be disposed of in accordance with the Directive on waste 2008/98/EC , as well as other national and local regulations[1]. Empty, uncleaned containers must be handled with the exact same hazard precautions as the product itself[1].
References
Sources
- 1. 4-Cyanopyridine - Safety Data Sheet [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. agarscientific.com [agarscientific.com]
A Researcher's Guide to the Safe Handling of 2-Cyano-6-Methylpyridine 1-Oxide
As drug development professionals and researchers, our work necessitates the handling of novel and reactive chemical entities. 2-Cyano-6-methylpyridine 1-oxide is one such compound where a thorough understanding of its hazard profile is paramount to ensuring laboratory safety. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE), along with essential handling and disposal plans, grounded in established safety principles.
Foundational Knowledge: Hazard Identification and Risk Assessment
Based on data for analogous compounds, 2-cyano-6-methylpyridine is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][2] The N-oxide functional group can alter reactivity and toxicological properties, and it is prudent to handle the compound with the assumption that it carries similar, if not enhanced, hazards.
Inferred Hazard Profile Summary:
| Hazard Class | Category | GHS Statement |
| Acute Toxicity (Oral) | Category 3 / 4 | Toxic or Harmful if swallowed[1][2] |
| Acute Toxicity (Dermal) | Category 2 / 3 | Fatal or Toxic in contact with skin[3][4] |
| Acute Toxicity (Inhalation) | Category 3 / 4 | Toxic or Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage or irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[2][3] |
This table is an inferred summary based on available data for similar compounds and should be used as a starting point for a full risk assessment.
The causality behind these classifications is rooted in the chemical's structure. The pyridine ring is a known skin and eye irritant, and the cyano group can have toxic properties. The N-oxide can potentially increase the compound's polarity and ability to interact with biological systems. Therefore, the choice of PPE must be comprehensive, addressing all potential routes of exposure.
The Core PPE Ensemble: A Multi-Layered Defense
Given the high acute toxicity associated with dermal contact, a multi-layered approach to PPE is essential. The following ensemble should be considered the minimum standard when handling 2-cyano-6-methylpyridine 1-oxide in any form (solid or solution).
Eye and Face Protection: Standard safety glasses are insufficient. The risk of serious eye damage necessitates the use of chemical splash goggles that form a seal around the eyes.[5] If there is a significant risk of splashing, for instance when transferring solutions or during a reaction quench, a full-face shield must be worn in addition to the goggles.[3]
Hand Protection: This is arguably the most critical component of your PPE. Since dermal absorption is a primary route of exposure with potentially fatal outcomes, glove selection cannot be arbitrary.[3]
-
Glove Material: Pyridine and its derivatives can degrade common glove materials. While nitrile gloves offer good initial splash protection, their suitability for prolonged contact is questionable.[6] For extended handling, consider heavier-duty gloves such as butyl rubber or Viton™ . Always consult a manufacturer's specific chemical resistance chart.[7][8]
-
Double Gloving: It is standard practice to wear two pairs of gloves. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat from the hazardous area to replace the outer glove.
-
Inspection and Replacement: Before every use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if you suspect contamination, and always after a maximum of 1-2 hours of use, even without known contact.
Body Protection: A standard cotton lab coat is not a chemical barrier. When handling this compound, a chemically resistant lab coat or an apron made of a material like polyethylene-coated Tyvek® is required. Ensure the lab coat has long sleeves with tight-fitting cuffs. For procedures with a higher risk of splashes or spills, a full-body disposable suit should be considered.
Respiratory Protection: All handling of 2-cyano-6-methylpyridine 1-oxide, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls like a fume hood are not available or are insufficient to control exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is necessary.[2][4]
Operational Protocol: From Bench to Waste
A self-validating protocol includes checks and balances at every stage. The following workflow is designed to minimize exposure and ensure a safe operational environment.
Pre-Handling Safety Checklist:
-
Fume Hood Verification: Confirm the chemical fume hood has a current certification and the airflow is optimal.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.[5]
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (like vermiculite or sand), a sealed waste container, and appropriate PPE is readily accessible.[9]
-
Waste Container: Prepare a designated, clearly labeled hazardous waste container for all solid and liquid waste generated.[9]
.dot
Caption: Workflow for handling 2-cyano-6-methylpyridine 1-oxide.
Step-by-Step Handling Procedure:
-
Donning PPE: Put on your inner gloves, followed by your lab coat, then your chemical splash goggles and face shield. Finally, don your outer gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances. If transferring a solution, use a syringe or cannula to minimize the risk of splashes.
-
Reaction Setup: Ensure your reaction vessel is securely clamped within the fume hood. Add reagents slowly.
-
Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Decontamination and Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental compliance. Pyridine-containing compounds are considered hazardous waste and must not be disposed of down the drain.[9]
PPE Doffing Procedure:
-
Remove your outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove your face shield and goggles.
-
Remove your lab coat or disposable suit, turning it inside out as you remove it.
-
Remove your inner gloves using the same technique as the outer gloves.
-
Wash your hands and forearms thoroughly with soap and water.
Waste Management:
-
Solid Waste: All contaminated solid materials, including gloves, weighing boats, and absorbent materials from spills, must be placed in a sealed, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizers or acids.[9]
-
Disposal Coordination: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-cyano-6-methylpyridine 1-oxide, ensuring both personal safety and the integrity of their research environment.
References
- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- 2-Chloro-3-cyano-6-methylpyridine - SAFETY DATA SHEET. AK Scientific, Inc.
- Production, Import, Use, and Disposal. ATSDR.
- Gloves Chemical Resistance Chart. Gloves By Web.
- 2-Amino-6-methylpyridine Safety Data Sheet. Jubilant Ingrevia.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- CHEMICAL GLOVE RESISTANCE GUIDE. Ansell.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
